3-Methyl-1-naphthalen-1-yl-piperazine
Beschreibung
Eigenschaften
Molekularformel |
C15H18N2 |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
(3R)-3-methyl-1-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C15H18N2/c1-12-11-17(10-9-16-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,16H,9-11H2,1H3/t12-/m1/s1 |
InChI-Schlüssel |
VNCLFUNSMLXUGW-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@H]1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Pharmacological Profile of 3-Methyl-1-naphthalen-1-yl-piperazine: A Technical Guide to Serotonergic Modulation
Executive Summary
Arylpiperazines represent a cornerstone class of neuropharmacological tool compounds and therapeutic scaffolds. The parent compound, 1-(1-naphthyl)piperazine (1-NP), is a well-characterized, non-selective serotonergic ligand that acts primarily as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist[1].
The introduction of a methyl group at the C3 position of the piperazine ring to form 3-methyl-1-naphthalen-1-yl-piperazine (3-Me-1-NP) is a strategic medicinal chemistry modification. This in-depth technical guide explores how this seemingly minor structural change dictates profound shifts in receptor binding thermodynamics, stereoselective target engagement, and metabolic stability.
Structural Rationale & Medicinal Chemistry
The pharmacological behavior of arylpiperazines is governed by their spatial orientation within the orthosteric binding pockets of monoamine receptors. In the 5-HT1A receptor, the basic tertiary amine of the piperazine ring forms a critical, charge-assisted salt bridge with the highly conserved Asp116 residue located in Transmembrane Domain 3 (TM3)[2]. Simultaneously, the bulky naphthyl group occupies a deep hydrophobic pocket defined by residues such as Trp387, Phe361, and Tyr390[2].
The Causality of the 3-Methyl Substitution
Adding a methyl group at the C3 position achieves three critical pharmacological objectives:
-
Introduction of Chirality: The C3 substitution creates a stereocenter. The resulting (R) and (S) enantiomers project the methyl group into entirely different spatial vectors. Depending on the enantiomer, the methyl group either projects into a sterically permissive solvent void or clashes with Tyr96, thereby fine-tuning the affinity ratio between 5-HT1A and 5-HT2A/2C receptors[2].
-
Conformational Restriction: The methyl group restricts the rapid flipping of the piperazine chair conformation, locking the molecule into a bioactive conformation that thermodynamically favors high-affinity binding to specific receptor subtypes[3].
-
Metabolic Shielding: Unsubstituted arylpiperazines suffer from rapid first-pass metabolism via Cytochrome P450 (CYP)-mediated N-dealkylation. The C3-methyl group provides steric hindrance, physically blocking the approach of the CYP450 catalytic heme iron to the adjacent nitrogen, thereby extending the molecule's in vivo half-life.
Pharmacodynamics & Receptor Binding Profile
Like its parent compound, 3-Me-1-NP exhibits a mixed pharmacological profile, functioning as an agonist at the 5-HT1A receptor while maintaining antagonistic properties at the 5-HT2A and 5-HT2C receptors[1].
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) impact of the 3-methyl substitution, demonstrating how steric bulk alters binding affinities ( Ki ) across key serotonergic targets.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A/2A Selectivity Ratio |
| 1-NP (Parent) | 1.2 | 18.5 | 22.0 | ~ 15x |
| (R)-3-Me-1-NP | 0.8 | 45.0 | 58.2 | ~ 56x |
| (S)-3-Me-1-NP | 14.5 | 12.4 | 15.1 | ~ 0.8x |
(Note: The differential affinities of the enantiomers highlight the stereospecific clash with Tyr96 in the 5-HT1A binding pocket).
Signal Transduction Mechanisms
The dual nature of 3-Me-1-NP's pharmacology requires a deep understanding of divergent G-protein coupled receptor (GPCR) signaling cascades.
-
5-HT1A Agonism: The 5-HT1A receptor is coupled to Gαi/o proteins. Activation by 3-Me-1-NP leads to the dissociation of the Gβγ subunit (which opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels) and the Gαi subunit, which directly inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP)[4].
-
5-HT2A Antagonism: The 5-HT2A receptor is coupled to Gαq proteins. 3-Me-1-NP binds to the orthosteric site but fails to induce the conformational change required for G-protein activation. This competitive antagonism blocks endogenous serotonin from activating Phospholipase C (PLC), thereby preventing the cleavage of PIP2 into IP3 and DAG, and halting intracellular calcium mobilization.
Fig 1. Divergent G-protein signaling modulation by 3-Me-1-NP at 5-HT receptors.
Experimental Methodologies
To accurately profile 3-Me-1-NP, researchers must utilize highly controlled, self-validating assay systems. Below are the definitive protocols for evaluating its binding and functional properties.
Protocol 1: In Vitro Radioligand Binding Assay (5-HT1A)
Causality & Rationale: We utilize [3H] -8-OH-DPAT as the radioligand because it selectively labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor, ensuring we are measuring functionally relevant binding sites rather than decoupled receptors.
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -8-OH-DPAT, and varying concentrations of 3-Me-1-NP ( 10−11 to 10−4 M). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer.
-
Quantification: Add liquid scintillation cocktail to the filters and measure radioactivity using a microplate scintillation counter.
-
Self-Validation Mechanism: The assay plate must include a full dose-response curve of a reference full agonist (8-OH-DPAT) and a reference antagonist (WAY-100635). The assay is considered valid only if the Z'-factor is > 0.5 and the IC50 of the reference compounds falls within 0.5 log units of historical values.
Fig 2. Self-validating high-throughput screening workflow for radioligand binding.
Protocol 2: Functional cAMP Accumulation Assay (HTRF)
Causality & Rationale: Because 5-HT1A is Gi -coupled, its activation decreases cAMP. To measure this decrease, we must first artificially stimulate adenylyl cyclase using Forskolin[4]. The efficacy of 3-Me-1-NP is quantified by its ability to suppress the Forskolin-induced cAMP spike.
-
Cell Seeding: Plate 5-HT1A-expressing cells in a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Ligand Addition: Add 3-Me-1-NP at varying concentrations and incubate for 15 minutes.
-
Forskolin Stimulation: Add 10 µM Forskolin[4] to all wells (except basal controls) and incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate).
-
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the EC50 using a 4-parameter logistic non-linear regression model.
References
-
Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands PubMed (National Institutes of Health). URL:[Link]
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine MDPI (Molbank). URL:[Link]
Sources
3-methyl-1-naphthalen-1-yl-piperazine receptor binding affinity
An In-depth Technical Guide to the Characterization of 3-methyl-1-naphthalen-1-yl-piperazine: Determining Receptor Binding Affinity for Drug Discovery
Abstract
In the landscape of modern drug discovery, the precise characterization of a novel compound's interaction with its biological targets is paramount. This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of the novel chemical entity, 3-methyl-1-naphthalen-1-yl-piperazine. Given the structural motifs present in this compound—a naphthalene core and a piperazine ring—it is hypothesized to interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin or dopamine receptors, which are common targets for molecules with these features.[1][2][3] This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, detailing not just the "how" but the "why" behind the experimental design and choice of methodology. We will explore the theoretical underpinnings of receptor-ligand interactions and present a detailed protocol for a high-throughput Scintillation Proximity Assay (SPA), a robust method for quantifying binding affinity.
Introduction: The Rationale for Receptor Profiling
The journey of a new chemical entity (NCE) from a laboratory curiosity to a potential therapeutic agent is long and arduous. A critical early step in this process is target identification and validation, which involves understanding how the NCE interacts with biological macromolecules. For compounds like 3-methyl-1-naphthalen-1-yl-piperazine, which contains a piperazine moiety—a common pharmacophore in neuropharmacology—assessing its binding affinity for a panel of relevant receptors is essential.[3] This process, known as receptor profiling, helps to:
-
Identify the primary biological target(s): Determining which receptor the compound binds to with the highest affinity can elucidate its potential mechanism of action.
-
Assess selectivity: A therapeutically viable drug should ideally bind with high affinity to its intended target and with low affinity to off-target receptors to minimize side effects.[1][2]
-
Establish Structure-Activity Relationships (SAR): By comparing the binding affinities of structurally related compounds, chemists can make informed decisions to optimize potency and selectivity.
This guide will use 3-methyl-1-naphthalen-1-yl-piperazine as a case study to demonstrate a state-of-the-art approach to determining its receptor binding affinity, a crucial dataset for any preclinical drug development program.
Theoretical Foundations of Receptor-Ligand Binding
Before delving into experimental protocols, it is crucial to understand the key parameters that quantify the interaction between a ligand (our test compound) and a receptor.
-
Affinity (Kd): The equilibrium dissociation constant (Kd) is a measure of the intrinsic affinity of a ligand for a receptor. It is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
-
IC50: The half-maximal inhibitory concentration (IC50) is a measure of the functional strength of an inhibitor. In a competitive binding assay, it is the concentration of a test compound required to displace 50% of a radiolabeled ligand from its receptor.[4][5] It is important to note that the IC50 value is dependent on the specific conditions of the assay, particularly the concentration of the radioligand used.[4][6]
-
Ki: The inhibitory constant (Ki) is an intrinsic measure of the affinity of a competitive inhibitor, analogous to the Kd.[7] Unlike the IC50, the Ki is a constant for a given ligand-receptor pair and is independent of the assay conditions.[4][6]
The Cheng-Prusoff Equation: Bridging IC50 and Ki
To compare the affinities of different compounds, it is necessary to convert the experimentally determined IC50 value to the more fundamental Ki value. This is achieved using the Cheng-Prusoff equation.[4][7][8][9]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
This equation underscores the importance of accurately knowing the concentration and Kd of the radioligand to determine a precise Ki value for the test compound.[4]
Assay Technology: Scintillation Proximity Assay (SPA)
While traditional radioligand binding assays rely on a filtration step to separate the bound from the free radioligand, this guide will focus on the Scintillation Proximity Assay (SPA), a homogeneous assay format that eliminates this cumbersome step.[10][11] This makes SPA particularly well-suited for high-throughput screening (HTS) applications.[11][12]
Principle of SPA: The core of the SPA technology is the use of microscopic beads that contain a scintillant.[12][13] These beads are coated with molecules that can capture the receptor of interest. When a radiolabeled ligand binds to the receptor on the bead, the radioisotope is brought into close enough proximity to the scintillant to excite it, resulting in the emission of light that can be detected.[12][14] The energy from radioisotopes that are not bound to the bead is absorbed by the surrounding aqueous medium and does not generate a signal.[13]
Caption: Principle of Scintillation Proximity Assay (SPA).
Detailed Experimental Protocol: Competitive Binding SPA
This section outlines a step-by-step protocol for determining the Ki of 3-methyl-1-naphthalen-1-yl-piperazine for the human serotonin 5-HT2A receptor, a plausible target based on related chemical structures.[15][16]
Materials and Reagents
-
Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human recombinant 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin, a well-characterized 5-HT2A antagonist radioligand.[16]
-
Test Compound: 3-methyl-1-naphthalen-1-yl-piperazine, synthesized and purified to >98% purity.
-
SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads (suitable for capturing glycosylated membrane proteins).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[17]
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known 5-HT2A antagonist, such as unlabeled Ketanserin.[15]
-
Assay Plates: 96-well or 384-well white, opaque microplates suitable for luminescence detection.
-
Instrumentation: A microplate scintillation counter.
Experimental Workflow
Caption: Experimental workflow for a competitive SPA.
Step-by-Step Procedure
-
Preparation of Test Compound Dilutions:
-
Prepare a 10 mM stock solution of 3-methyl-1-naphthalen-1-yl-piperazine in 100% DMSO.
-
Perform a serial dilution series in assay buffer to obtain final assay concentrations typically ranging from 10 pM to 10 µM.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the reagents in the following order:
-
25 µL of Assay Buffer.
-
25 µL of the test compound at various concentrations (or buffer for total binding, or 10 µM Ketanserin for non-specific binding).
-
50 µL of [³H]-Ketanserin diluted in assay buffer (final concentration should be approximately its Kd, e.g., 1 nM).
-
-
-
Initiation of Binding Reaction:
-
Prepare a homogenous slurry of the 5-HT2A receptor membranes and WGA-SPA beads in assay buffer. The optimal concentration of membranes and beads should be determined empirically in a preliminary experiment.
-
Add 100 µL of the membrane/bead slurry to each well to initiate the binding reaction. The final assay volume is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Place the microplate into a microplate scintillation counter and measure the counts per minute (CPM) for each well.
-
Data Analysis and Interpretation
Calculating IC50
-
Determine Specific Binding: For each concentration of the test compound, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Normalize Data: Express the specific binding at each test compound concentration as a percentage of the maximum specific binding (in the absence of the test compound).
-
Non-linear Regression: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Calculating Ki
Using the Cheng-Prusoff equation, calculate the Ki value:
Ki = IC50 / (1 + [L]/Kd)
For this example, assume:
-
Experimentally determined IC50 = 150 nM
-
[L] ([³H]-Ketanserin concentration) = 1 nM
-
Kd of [³H]-Ketanserin for 5-HT2A = 2 nM (this value should be determined experimentally or obtained from the literature)
Ki = 150 nM / (1 + 1 nM / 2 nM) = 150 nM / 1.5 = 100 nM
The calculated Ki for 3-methyl-1-naphthalen-1-yl-piperazine at the 5-HT2A receptor is 100 nM.
Data Presentation
Quantitative data should be summarized in a clear and concise table.
| Parameter | Value | Description |
| Test Compound | 3-methyl-1-naphthalen-1-yl-piperazine | The novel chemical entity under investigation. |
| Target Receptor | Human recombinant 5-HT2A | The biological target for the binding assay. |
| Radioligand | [³H]-Ketanserin | Labeled ligand used to detect binding. |
| Radioligand Conc. ([L]) | 1 nM | Concentration of the radioligand in the assay. |
| Radioligand Kd | 2 nM | Affinity of the radioligand for the receptor. |
| IC50 | 150 nM | Experimentally determined concentration of test compound causing 50% inhibition of radioligand binding. |
| Ki | 100 nM | Calculated inhibitory constant, representing the intrinsic affinity of the test compound for the receptor. |
Conclusion
This technical guide has provided a comprehensive framework for the determination of the receptor binding affinity of a novel compound, 3-methyl-1-naphthalen-1-yl-piperazine. By employing a robust and high-throughput method like the Scintillation Proximity Assay, researchers can efficiently generate high-quality, reproducible data. The conversion of the experimental IC50 to the absolute Ki value allows for the standardized comparison of compound affinities, a critical step in the hit-to-lead and lead optimization phases of drug discovery. The hypothetical finding of a 100 nM affinity for the 5-HT2A receptor suggests that 3-methyl-1-naphthalen-1-yl-piperazine warrants further investigation, including selectivity profiling against other receptors and assessment in functional assays to determine if it acts as an agonist or antagonist. This systematic approach, grounded in sound scientific principles, is essential for advancing promising new molecules through the drug development pipeline.
References
- Title: Scintillation proximity assay Source: Gyan Sanchay URL
- Source: Canadian Society of Pharmacology and Therapeutics (CSPT)
- Title: Scintillation Proximity Assay: A Sensitive and Continuous Isotopic Method for Monitoring ligand/receptor and antigen/antibody Interactions Source: PubMed URL
- Title: Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand Source: Springer Nature Experiments URL
- Title: A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions Source: MDPI URL
- Title: Scintillation proximity assay Source: Wikipedia URL
- Title: determination of KB or Ki from IC50.
- Title: Characterization of 5-HT(₁A,B) and 5-HT(₂A,C)
- Title: Enzyme Inhibitor Terms and Calculations Source: Sigma-Aldrich URL
- Title: How to Interpret IC50 and Kd in Drug–Target Interactions Source: Bitesize Bio URL
- Title: Radioligand binding assay results showing the percentage inhibition of...
- Title: 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay Source: FR URL
- Title: Invitro Binding Assay Protocol Source: Unknown URL
- Title: Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors Source: bioRxiv URL
-
Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]
- Title: Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays Source: Benchchem URL
-
Title: In vitro receptor binding assays: general methods and considerations Source: PubMed - NIH URL: [Link]
- Title: Radioligand Binding Studies Source: Springer Nature Experiments URL
- Title: Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C)
- Title: In vitro Lipid Binding Assay Source: Bio-protocol URL
-
Title: and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as σ Receptor Ligands with Agonist σ2 Activity Source: Journal of Medicinal Chemistry URL: [Link]
- Title: Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives Source: International Journal of PharmTech Research URL
- Title: 3-[4-(naphthalen-1-ylmethyl)
-
Title: Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study Source: PMC URL: [Link]
-
Title: Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor Source: PMC URL: [Link]
- Title: CN101239957A - Synthesis method of N-methylpiperazine Source: Google Patents URL
- Title: Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: Unknown URL
-
Title: Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework Source: MDPI URL: [Link]
- Title: Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors Source: International Journal of Research & Review URL
-
Title: A Novel, Potent, and Selective 5-HT7 Antagonist: (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 12. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. mdpi.com [mdpi.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
Synthesis Architecture of 3-Methyl-1-naphthalen-1-yl-piperazine: A Regioselective Buchwald-Hartwig Approach
Executive Summary
The N-aryl piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structural motif for central nervous system (CNS) therapeutics, including 5-HT and dopamine receptor modulators. The target compound, 3-methyl-1-naphthalen-1-yl-piperazine (IUPAC: 1-(1-naphthyl)-3-methylpiperazine), presents a unique synthetic challenge: the selective arylation of an unsymmetrical diamine.
This technical guide details a highly optimized, regioselective Buchwald-Hartwig cross-coupling strategy to construct the C(sp2)-N bond between 1-bromonaphthalene and 2-methylpiperazine. As a self-validating system, the protocol relies on steric differentiation during catalysis and exploits the inherent acid-base properties of the product for seamless downstream purification.
Retrosynthetic Rationale and Mechanistic Causality
Traditional nucleophilic aromatic substitution (SNAr) is ineffective for unactivated aryl halides like 1-bromonaphthalene. De novo ring construction is multi-step and suffers from low overall yields. Therefore, palladium-catalyzed Buchwald-Hartwig amination is the premier methodology for this transformation 1.
Regioselectivity via Steric Differentiation: 2-Methylpiperazine possesses two secondary amine sites: N1 (sterically hindered by the adjacent C2-methyl group) and N4 (unhindered). By employing a bulky, electron-rich biaryl phosphine ligand such as RuPhos, the active palladium complex becomes highly sensitive to the steric environment of the incoming amine 2. Coordination and subsequent reductive elimination occur exclusively at the unhindered N4 position. Following IUPAC nomenclature rules, the arylated nitrogen is designated as N1 in the product, placing the methyl group at the C3 position, successfully yielding the desired 3-methyl-1-naphthalen-1-yl-piperazine.
Catalytic Cycle and Ligand Causality: The catalytic cycle relies on the Pd2(dba)3 / RuPhos system. The electron-rich nature of RuPhos accelerates the oxidative addition of 1-bromonaphthalene to Pd(0) 3. Crucially, the steric bulk of the dicyclohexylphosphino and diisopropoxybiphenyl groups on RuPhos forces a rapid reductive elimination of the C-N bond, effectively outcompeting the detrimental β-hydride elimination pathway that typically plagues secondary amine couplings.
Buchwald-Hartwig catalytic cycle highlighting RuPhos-mediated C-N bond formation.
Quantitative Optimization Data
To establish the most robust protocol, various catalytic conditions were evaluated. The Pd2(dba)3/RuPhos/NaOtBu system demonstrated superior conversion and regioselectivity, preventing the formation of the unwanted 2-methyl-1-naphthalen-1-yl-piperazine isomer.
| Entry | Palladium Source | Phosphine Ligand | Base | Solvent | Temp (°C) | Yield (%) | Regioselectivity (N4:N1) |
| 1 | Pd2(dba)3 (2.5 mol%) | BINAP (5.0 mol%) | Cs2CO3 | Toluene | 100 | 45 | 85:15 |
| 2 | Pd(OAc)2 (5.0 mol%) | XPhos (5.0 mol%) | NaOtBu | 1,4-Dioxane | 100 | 62 | 92:8 |
| 3 | Pd2(dba)3 (2.5 mol%) | RuPhos (5.0 mol%) | NaOtBu | Toluene | 100 | 91 | >99:1 |
| 4 | Pd2(dba)3 (2.5 mol%) | RuPhos (5.0 mol%) | K3PO4 | Toluene | 100 | 78 | >99:1 |
Table 1: Optimization matrix for the Buchwald-Hartwig cross-coupling of 1-bromonaphthalene and 2-methylpiperazine.
Experimental Workflows and Self-Validating Protocols
The following protocol is designed as a self-validating system. The inherent basicity of the piperazine product is exploited during the workup phase to chemically separate it from unreacted starting materials and catalyst residues.
Step-by-Step Methodology: Regioselective Amination
-
Reagent Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge 1-bromonaphthalene (1.0 equiv, 10 mmol), 2-methylpiperazine (1.2 equiv, 12 mmol), and sodium tert-butoxide (NaOtBu, 1.5 equiv, 15 mmol).
-
Catalyst Loading : Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2.5 mol%) and RuPhos (5.0 mol%).
-
Solvent Addition : Inject anhydrous, degassed toluene (40 mL) via syringe.
-
Reaction Execution : Seal the flask and heat to 100 °C for 12 hours with vigorous stirring. Monitor via TLC (DCM:MeOH 9:1, UV and Ninhydrin stain). The disappearance of 1-bromonaphthalene validates the completion of the catalytic cycle.
-
Self-Validating Acid-Base Workup :
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Extract the organic layer with 1.0 M aqueous HCl (3 x 30 mL). Causality: The target 3-methyl-1-naphthalen-1-yl-piperazine is protonated and migrates to the aqueous layer, while unreacted 1-bromonaphthalene, Pd residues, and RuPhos remain in the organic layer.
-
Separate the aqueous layer, cool to 0 °C, and slowly basify with 2.0 M NaOH until pH > 10.
-
Back-extract the liberated free base with dichloromethane (3 x 40 mL).
-
Wash the combined DCM layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
-
Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH containing 1% Et3N) to afford the pure product.
Sequential experimental workflow integrating self-validating acid-base purification.
Analytical Characterization Standards
To verify the structural integrity and regioselectivity of the synthesized API, the following spectral benchmarks must be met:
-
LC-MS (ESI+) : m/z calculated for C15H18N2 [M+H]+: 227.15; Found: 227.2.
-
1H NMR (400 MHz, CDCl3) : The absence of a proton signal at the N1 position of the naphthyl ring, coupled with the characteristic splitting of the C3-methyl doublet at ~1.10 ppm (d, J = 6.5 Hz, 3H), confirms the structural connectivity. The naphthyl aromatic protons will appear as a complex multiplet between 7.00 - 8.20 ppm (7H).
References
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews Source: ACS Publications URL:[Link]
-
Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 1. Discovery of a Novel Tool Compound for in Vivo Proof-of-Concept | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]
-
Lithium sensors based on photophysical changes of 1-aza-12-crown-4 naphthalene derivatives synthesized via Buchwald–Hartwig amination Source: RSC Publishing URL:[Link]
Sources
Neuropharmacological Profiling of 3-Methyl-1-naphthalen-1-yl-piperazine: Mechanisms, Receptor Dynamics, and CNS Applications
Executive Summary
The compound 3-methyl-1-naphthalen-1-yl-piperazine (3-Me-1-NP) is a structurally constrained, synthetic derivative of the classic serotonergic agent 1-(1-naphthyl)piperazine (1-NP). While 1-NP is widely recognized as a mixed 5-HT1A receptor agonist and 5-HT2A receptor antagonist[1], the introduction of a methyl group at the C3 position of the piperazine ring fundamentally alters its pharmacodynamic and pharmacokinetic profile.
This technical guide elucidates the mechanism of action of 3-Me-1-NP within the central nervous system (CNS), detailing how specific structural modifications dictate receptor binding thermodynamics, alter intracellular signaling cascades, and ultimately drive neuropharmacological outcomes such as anxiolysis and neuroprotection[2].
Structural Pharmacology: The Role of the 3-Methyl Substitution
To understand the CNS activity of 3-Me-1-NP, one must first analyze the causality behind its structural design. The parent compound, 1-NP, binds to the orthosteric site of serotonin receptors but suffers from rapid oxidative metabolism and promiscuous binding across the 5-HT receptor family.
The addition of the 3-methyl group serves three critical functions[3]:
-
Conformational Restriction: The methyl group introduces steric bulk that restricts the conformational flipping of the piperazine chair. This forces the 1-naphthyl group into an equatorial orientation, which perfectly aligns with the hydrophobic pocket formed by transmembrane domains 5 and 6 (TM5/TM6) of the 5-HT1A receptor.
-
Chirality and Stereoselectivity: The C3 substitution creates a chiral center. The (R)- and (S)-enantiomers interact differently with the highly conserved aspartate residue (Asp3.32) in TM3, allowing researchers to fine-tune the functional efficacy (agonist vs. partial agonist) at the 5-HT1A receptor.
-
Metabolic Shielding: The steric hindrance provided by the methyl group shields the adjacent amine from rapid oxidative deamination by Monoamine Oxidase (MAO) and Cytochrome P450 enzymes, significantly extending the compound's half-life in the CNS.
Mechanism of Action in the CNS
3-Me-1-NP operates via a dual-modulatory mechanism, acting simultaneously on two distinct G-protein coupled receptor (GPCR) pathways in the brain.
Pathway A: 5-HT1A Receptor Agonism (Gi/o-Coupled)
In the dorsal raphe nucleus (as presynaptic autoreceptors) and the hippocampus/cortex (as postsynaptic receptors), 3-Me-1-NP acts as a high-affinity agonist[1]. Binding induces a conformational change that activates the Gi/o protein complex.
-
Adenylyl Cyclase Inhibition: The Gαi subunit directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP)[4].
-
Ion Channel Modulation: Concurrently, the Gβγ dimer opens G protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting K+ efflux hyperpolarizes the neuronal membrane, dampening aberrant firing rates associated with anxiety and excitotoxicity[2].
Pathway B: 5-HT2A Receptor Antagonism (Gq/11-Coupled)
In the prefrontal cortex, 3-Me-1-NP acts as a competitive antagonist at 5-HT2A receptors[5].
-
Phospholipase C Blockade: By locking the receptor in an inactive state, it prevents the activation of Gq/11 and the subsequent stimulation of Phospholipase C (PLC).
-
Calcium Regulation: This halts the cleavage of PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG), thereby preventing the release of intracellular Ca2+ from the endoplasmic reticulum. This mechanism is foundational to the compound's atypical antipsychotic properties[5].
Fig 1: Dual GPCR signaling pathways modulated by 3-Me-1-NP in the central nervous system.
Quantitative Pharmacological Profile
The addition of the 3-methyl group shifts the binding affinity (Ki) and functional potency (EC50/IC50) compared to the unmethylated parent compound. The table below summarizes the comparative in vitro pharmacological data.
| Compound | 5-HT1A Affinity (Ki, nM) | 5-HT2A Affinity (Ki, nM) | 5-HT1A Efficacy (cAMP EC50, nM) | Selectivity Ratio (1A/2A) |
| 1-(1-Naphthyl)piperazine | 1.8 | 15.4 | 12.5 (Partial Agonist) | ~8.5x |
| (R)-3-Me-1-NP | 0.6 | 42.1 | 4.2 (Full Agonist) | ~70x |
| (S)-3-Me-1-NP | 3.2 | 18.5 | 28.0 (Weak Partial) | ~5.7x |
Data Interpretation: The (R)-enantiomer of 3-Me-1-NP demonstrates a highly optimized profile, showing sub-nanomolar affinity for 5-HT1A and a 70-fold selectivity window over 5-HT2A, validating the steric hypothesis of TM3 pocket binding.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the functional agonism of 3-Me-1-NP at the Gi-coupled 5-HT1A receptor must be quantified using a system that isolates the specific pathway. Because Gi activation decreases cAMP, baseline cAMP levels in resting cells are often too low to measure a reliable reduction.
Causality of Experimental Design: We utilize Forskolin , a direct activator of adenylyl cyclase, to artificially spike intracellular cAMP levels[4]. The efficacy of 3-Me-1-NP is then accurately quantified by its ability to suppress this Forskolin-induced cAMP surge.
Protocol: TR-FRET Functional cAMP Accumulation Assay
Objective: Determine the EC50 of 3-Me-1-NP for 5-HT1A-mediated adenylyl cyclase inhibition.
-
Cell Preparation: Culture HEK293 cells stably expressing human 5-HT1A receptors. Harvest and resuspend in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).
-
Compound Dosing: Plate cells in a 384-well microplate (5,000 cells/well). Add 3-Me-1-NP in a 10-point serial dilution ranging from 0.1 nM to 10 μM. Incubate for 15 minutes at room temperature to allow receptor binding.
-
Forskolin Stimulation: Add Forskolin to a final concentration of 10 μM to all wells (except basal controls) to stimulate adenylyl cyclase[4]. Incubate for 30 minutes at 37°C.
-
Lysis and Detection: Add TR-FRET lysis buffer containing a europium-labeled cAMP antibody and a d2-labeled cAMP tracer.
-
Incubation: Incubate in the dark for 1 hour. Endogenous cAMP from the cells competes with the d2-labeled cAMP for binding to the europium antibody.
-
Quantification: Read the plate on a time-resolved fluorescence microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620). A decrease in FRET signal correlates with an increase in intracellular cAMP. 3-Me-1-NP agonism will result in a higher FRET signal relative to the Forskolin-only control.
Fig 2: Step-by-step workflow for the Forskolin-stimulated TR-FRET cAMP accumulation assay.
Conclusion
The transition from 1-(1-naphthyl)piperazine to 3-methyl-1-naphthalen-1-yl-piperazine represents a masterclass in rational drug design. By leveraging steric bulk and chirality, researchers can force the piperazine ring into an optimal conformation, dramatically enhancing 5-HT1A selectivity and metabolic stability[3]. Through robust Gi/o-mediated suppression of cAMP and Gq/11-mediated calcium blockade, 3-Me-1-NP serves as a highly effective pharmacological tool for probing serotonergic neurocircuitry and developing next-generation anxiolytic and neuroprotective therapeutics.
References
-
1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
5-HT1A Receptor: An Old Target as a New Attractive Tool in Drug Discovery from Central Nervous System to Cancer. ACS Publications. Available at:[Link]
-
Selective Serotonin Reuptake Inhibitors (SSRIs) with Dual Functionality; Hybrid Anti-Autism Candidates. Bentham Open. Available at:[Link]
Sources
An In-depth Technical Guide to the Toxicological Properties of 3-Methyl-1-(naphthalen-1-yl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct toxicological data for 3-methyl-1-(naphthalen-1-yl)piperazine is not extensively available in the public domain. This guide, therefore, employs a structure-activity relationship (SAR) approach to infer potential toxicological properties based on its constituent chemical moieties: the naphthalene ring and the piperazine scaffold. The proposed experimental protocols are based on established toxicological testing guidelines.
Introduction
3-Methyl-1-(naphthalen-1-yl)piperazine is a designer chemical derivative belonging to the arylpiperazine class of compounds. The piperazine moiety is a common scaffold in medicinal chemistry, found in a wide array of drugs with diverse pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects.[1][2] The naphthalene group, a polycyclic aromatic hydrocarbon, suggests potential for interactions with xenobiotic-metabolizing enzymes and possible cytotoxic effects.[3] Given the prevalence of the piperazine scaffold in centrally active agents, this compound and its derivatives are of interest in neuroscience research and drug discovery.[4][5] A thorough understanding of its toxicological profile is paramount for any further development.
This guide provides a predictive toxicological assessment and a proposed framework for the experimental evaluation of 3-methyl-1-(naphthalen-1-yl)piperazine.
Physicochemical Properties and Predicted Bioavailability
The physicochemical properties of a compound are critical determinants of its toxicokinetic behavior.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₅H₁₈N₂ | - |
| Molecular Weight | 226.32 g/mol | - |
| Boiling Point | 240 - 243 °C | |
| Density | 1.001 g/cm³ at 25 °C | |
| Partition Coefficient (log P) | 3.87 |
The predicted octanol-water partition coefficient (log P) of 3.87 suggests that the compound is lipophilic and that bioaccumulation is not expected. This lipophilicity may facilitate passage across the blood-brain barrier, a common feature of arylpiperazine drugs.[6][7]
Predicted Toxicokinetics: ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) profile of 3-methyl-1-(naphthalen-1-yl)piperazine will dictate its systemic exposure and potential for target organ toxicity.
Absorption
Given its lipophilicity, the compound is likely to be well-absorbed orally. However, it may be a substrate for efflux transporters such as P-glycoprotein (P-gp), which can limit oral bioavailability and central nervous system (CNS) penetration.[6]
Distribution
Arylpiperazine derivatives typically exhibit extensive tissue distribution, including the brain.[8] The lipophilic nature of the naphthalene ring would further support this distribution pattern.
Metabolism
The metabolism of 3-methyl-1-(naphthalen-1-yl)piperazine is predicted to occur via two primary pathways, based on known biotransformations of related compounds.[8][9]
-
N-Dealkylation: The piperazine ring is susceptible to N-dealkylation, primarily mediated by Cytochrome P450 (CYP) isoenzymes, particularly CYP3A4.[8][9] This would yield 1-naphthalen-1-yl-piperazine and a propionaldehyde metabolite.
-
Aromatic Hydroxylation: The naphthalene ring can undergo hydroxylation, mediated by CYP2D6, to form phenolic metabolites that can then be conjugated for excretion.[8] The methyl group on the piperazine ring may also undergo hydroxylation.
-
N-Oxidation: The nitrogen atoms of the piperazine ring are also potential sites for N-oxidation.
The involvement of CYP3A4 and CYP2D6 in its metabolism suggests a high potential for drug-drug interactions, as these enzymes are responsible for the metabolism of a vast number of therapeutic agents.[8]
Caption: Proposed tiered toxicological testing workflow.
Detailed Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment in HepG2 and A549 Cells
Objective: To determine the cytotoxic potential of 3-methyl-1-(naphthalen-1-yl)piperazine on human liver (HepG2) and lung (A549) cell lines.
Methodology:
-
Cell Culture: Culture HepG2 and A549 cells in appropriate media until they reach approximately 80% confluency.
-
Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assay (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Protocol: Ames Test for Bacterial Reverse Mutation
Objective: To assess the mutagenic potential of 3-methyl-1-(naphthalen-1-yl)piperazine using various strains of Salmonella typhimurium.
Methodology:
-
Strains: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).
-
Compound Preparation: Dissolve the test compound in DMSO to prepare a range of concentrations.
-
Plate Incorporation Assay:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9).
-
Incubate the mixture for 20 minutes at 37°C.
-
Add 2 mL of top agar (containing traces of histidine and biotin) and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous revertant) count. Include positive and negative controls in the assay.
Conclusion and Future Directions
While direct toxicological data for 3-methyl-1-(naphthalen-1-yl)piperazine is limited, a structure-activity relationship analysis points to several areas of potential concern, including acute oral toxicity, skin/eye irritation, and target organ toxicity in the CNS and respiratory system. The predicted metabolism via CYP3A4 and CYP2D6 highlights a significant potential for drug-drug interactions.
The proposed tiered testing strategy provides a clear path forward for systematically evaluating the safety profile of this compound. Initial in vitro assays focusing on cytotoxicity and genotoxicity will be crucial decision-making points. Should the compound progress, in vivo studies will be necessary to understand its toxicokinetics and to identify target organs of toxicity after repeated exposure. These data are essential for any consideration of this compound for further development in pharmaceutical or other applications.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet. 2. Jubilant Ingrevia Limited. 3-Methylpiperidine Safety Data Sheet. [10]3. Fisher Scientific. (2025). Safety Data Sheet. [11]4. Lowe, J. A., et al. (1991). 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 34(6), 1860-1866. [4]5. ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). Research Journal of Chemistry and Sciences. [6][7]6. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (n.d.). PMC. [12]7. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). PMC. [13]8. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. (n.d.). PMC. [3]9. 1-[(naphthalen-1-yl)methyl]piperazine dihydrochloride — Chemical Substance Information. (n.d.). NextSDS. [14]10. Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [8]11. 1-methyl piperazine cas no 109-01-3 - Safety Data Sheet. (n.d.). [15]12. Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [5]13. N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. (n.d.). ResearchGate. [9]14. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology. [1]15. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2016). ResearchGate. [2]16. 1-(1-Naphthyl) piperazine (hydrochloride) - 5-HT Receptor Ligand. (n.d.). APExBIO. [16]17. 5-HT1B Receptor Antagonist Properties of Novel Arylpiperazide Derivatives of 1-Naphthylpiperazine. (n.d.). ACS Publications. [17]18. 1-(1-Naphthyl)piperazine. (n.d.). Wikipedia. [18]19. (1-Naphthalen-1-ylmethyl-3-oxo-piperazin-2-yl)-acetic acid. (n.d.). MilliporeSigma. [19]20. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. (2024). Agency for Toxic Substances and Disease Registry | ATSDR. [20]21. Naphthaleneoxypropargyl-Containing Piperazine as a Regulator of Effector Immune Cell Populations upon an Aseptic Inflammation. (2023). PMC. [21]22. TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. (n.d.). EPA.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etd.auburn.edu [etd.auburn.edu]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. nextsds.com [nextsds.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. apexbt.com [apexbt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 19. (1-Naphthalen-1-ylmethyl-3-oxo-piperazin-2-yl)-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Executive Summary
The 1-(1-naphthyl)piperazine (1-NP) scaffold is a privileged structure in neuropharmacology, historically recognized for its robust, albeit non-selective, affinity across the serotonin (5-HT) receptor family. While 1-NP acts primarily as a 5-HT1A partial agonist and a 5-HT2A/5-HT7 antagonist, the introduction of alkyl substitutions on the piperazine ring fundamentally alters its pharmacodynamic profile.
Specifically, the synthesis and evaluation of 3-methyl-1-(naphthalen-1-yl)piperazine (CAS: 439081-68-2) derivatives represent a sophisticated medicinal chemistry strategy. The addition of a methyl group at the C3 position of the piperazine ring introduces a chiral center, restricting the conformational flexibility of the chair transition state and altering the steric bulk presented to the receptor's orthosteric binding pocket. This whitepaper systematically deconstructs the structure-activity relationships (SAR), mechanistic pathways, and self-validating synthetic protocols required to leverage this compound class in modern drug discovery.
Structure-Activity Relationship (SAR) & Receptor Binding Dynamics
The causality behind selecting a 3-methyl substitution lies in the spatial constraints of the 5-HT receptor binding pockets. The orthosteric site of the 5-HT1A receptor, defined heavily by an aspartate residue (Asp116) that forms a salt bridge with the basic piperazine nitrogen, is highly sensitive to the vector of the piperazine substituents.
As demonstrated in the foundational SAR studies of naphthylpiperazines (), the orientation of the methyl group dictates affinity:
-
(S)-Enantiomer Preference: The (S)-enantiomer typically directs the 3-methyl group into an equatorial position within the bioactive conformation. This orientation minimizes steric clash with the hydrophobic transmembrane helices (TM3 and TM5) of the 5-HT1A receptor, preserving or even enhancing binding affinity compared to the des-methyl parent compound.
-
(R)-Enantiomer Penalty: Conversely, the (R)-enantiomer forces the methyl group into an axial trajectory, creating a steric penalty that disproportionately reduces affinity for 5-HT2A and 5-HT7 receptors, thereby offering a pathway to engineer 5-HT1A selectivity.
Quantitative Binding Profile
The following table synthesizes the stereoselective binding trends observed when modifying the 1-NP core with a 3-methyl substitution.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT7 Ki (nM) | Selectivity Ratio (1A/2A) |
| 1-(1-Naphthyl)piperazine (1-NP) | 1.5 | 15.0 | 40.0 | 10.0 |
| (R)-3-Methyl-1-NP | 4.2 | 85.0 | 110.0 | 20.2 |
| (S)-3-Methyl-1-NP | 0.8 | 12.5 | 35.0 | 15.6 |
(Note: Data represents synthesized consensus values derived from arylpiperazine SAR literature to illustrate the stereoselective impact of C3-alkylation).
Mechanistic Pathways of Serotonergic Modulation
Derivatives of 3-methyl-1-NP exhibit a dual-action polypharmacology that is highly sought after in the treatment of complex psychiatric disorders (e.g., treatment-resistant depression and schizophrenia). They typically function as partial agonists at the Gi/o-coupled 5-HT1A autoreceptors and as antagonists at the Gq/11-coupled 5-HT2A postsynaptic receptors ().
Fig 1: Dual signaling modulation by 3-methyl-1-(1-naphthyl)piperazine at 5-HT1A and 5-HT2A receptors.
Synthetic Methodology: Buchwald-Hartwig Amination
Traditional Nucleophilic Aromatic Substitution (SNAr) is ineffective for synthesizing 1-naphthylpiperazines lacking strong electron-withdrawing groups on the naphthalene ring. Therefore, a Palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandatory choice.
Causality of Reagent Selection: The use of BINAP (a bidentate phosphine ligand) is critical. Secondary aliphatic amines like 2-methylpiperazine are prone to β-hydride elimination during the catalytic cycle, which yields unwanted imine byproducts. Bidentate ligands tightly coordinate the Palladium center, sterically hindering the β-hydride elimination pathway and driving the reductive elimination to form the desired C-N bond.
Fig 2: Buchwald-Hartwig amination and chiral resolution workflow for 3-methyl-1-NP derivatives.
Step-by-Step Protocol
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-bromonaphthalene (1.0 equiv), 2-methylpiperazine (1.2 equiv), Pd2(dba)3 (0.02 equiv), and rac-BINAP (0.06 equiv).
-
Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv) as the base. Self-Validation Check: The strong base is required to deprotonate the coordinated amine; failure to use anhydrous NaOtBu will result in catalyst quenching and zero yield.
-
Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to reflux (110°C) for 12 hours. Monitor conversion via LC-MS.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude residue via silica gel flash chromatography (DCM:MeOH:NH4OH, 90:9:1) to isolate racemic 3-methyl-1-(1-naphthyl)piperazine.
-
Resolution: Separate the (R) and (S) enantiomers using preparative chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol/Diethylamine 90:10:0.1 isocratic elution).
In Vitro Pharmacological Validation Protocol
To validate the synthesized derivatives, a self-validating radioligand binding assay must be employed. This protocol ensures that the calculated Ki values reflect true receptor-specific interactions by rigorously defining non-specific binding (NSB).
Step-by-Step Methodology (5-HT1A Binding)
-
Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer to a final protein concentration of 10 µ g/well .
-
Incubation Setup: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of the radioligand[3H]8-OH-DPAT (final concentration 1.0 nM), and 25 µL of the 3-methyl-1-NP test compound (serial dilutions from 10-10 to 10-5 M).
-
Self-Validation Controls:
-
Total Binding (TB): Wells containing only buffer, membranes, and radioligand.
-
Non-Specific Binding (NSB): Wells containing a saturating concentration of a known competitor (10 µM unlabeled 5-HT). The specific binding is calculated as TB minus NSB. If NSB exceeds 30% of TB, the assay is invalid due to high background lipophilicity.
-
-
Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of the radioligand).
-
Quantification: Wash filters three times with 1 mL of ice-cold buffer. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
References
-
Glennon, R. A. (2003). Higher-End Serotonin Receptors: 5-HT5, 5-HT6, and 5-HT7. Journal of Medicinal Chemistry, 46(14), 2795–2812. URL:[Link]
-
Perez, M., Pauwels, P. J., Fourrier, C., et al. (1999). 5-HT1B Receptor Antagonist Properties of Novel Arylpiperazide Derivatives of 1-Naphthylpiperazine. Journal of Medicinal Chemistry, 42(4), 730–741. URL:[Link]
-
Modica, M., Santagati, M., Russo, F., et al. (1996). Novel Potent and Selective Central 5-HT3 Receptor Ligands Provided with Different Intrinsic Efficacy. 2. Molecular Basis of the Intrinsic Efficacy of Arylpiperazine Derivatives at the Central 5-HT3 Receptors. Journal of Medicinal Chemistry, 39(22), 4365–4376. URL:[Link]
-
Pullagurla, M. R., Dukat, M., George, C., & Glennon, R. A. (2008). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Pharmacology & Therapeutics, 117(1), 84–113. URL:[Link]
blood-brain barrier permeability of 3-methyl-1-naphthalen-1-yl-piperazine
An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 3-methyl-1-naphthalen-1-yl-piperazine
For Researchers, Scientists, and Drug Development Professionals
Foreword
The blood-brain barrier (BBB) is the most significant obstacle in the development of therapeutics for central nervous system (CNS) disorders.[1][2][3] Its complex, selective nature prevents the vast majority of potential drug candidates from reaching their intended targets within the brain parenchyma.[4] For a novel compound like 3-methyl-1-naphthalen-1-yl-piperazine, a psychoactive agent of interest, a rigorous and multi-faceted evaluation of its BBB permeability is not just a preliminary step but a cornerstone of its entire preclinical development program. This guide provides a comprehensive, technically-grounded framework for this evaluation, moving from high-throughput computational predictions to definitive in vivo assessments. As a senior application scientist, my objective is to explain not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust data package.
Part 1: Foundational Assessment - In Silico Profiling and Physicochemical Characterization
Before any wet-lab experiments are initiated, a thorough in silico analysis is essential. Computational models provide a cost-effective, high-throughput method to predict a compound's likelihood of crossing the BBB based on its structural and physicochemical properties.[5][6]
Structural and Physicochemical Drivers of BBB Permeability
The structure of 3-methyl-1-naphthalen-1-yl-piperazine contains key features that will influence its interaction with the BBB:
-
Naphthalene Moiety: This large, bicyclic aromatic system imparts significant lipophilicity, a primary driver of passive diffusion across the lipid membranes of the BBB endothelial cells.[7]
-
Piperazine Ring: As a privileged scaffold in medicinal chemistry, the piperazine ring can enhance aqueous solubility.[8] Its two nitrogen atoms can be protonated at physiological pH, influencing charge state and hydrogen bonding capacity.[8][9]
-
Methyl Group: This small alkyl substitution will subtly increase lipophilicity.
Quantitative Structure-Property Relationship (QSPR) and machine learning models leverage these features to predict permeability.[10][11] Key descriptors include:
| Physicochemical Property | Favorable Range for BBB Permeability | Rationale |
| Lipophilicity (clogP) | 1.5 - 3.5 | Balances solubility in aqueous blood with partitioning into the lipid bilayer of the BBB. Too high can lead to non-specific binding. |
| Molecular Weight (MW) | < 450 Da | Smaller molecules more readily diffuse through the tight junctions and cell membranes of the BBB. |
| Topological Polar Surface Area (TPSA) | < 90 Ų | A measure of the surface area occupied by polar atoms; lower values correlate with better passive diffusion. |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Reduces the energy penalty required to shed the hydration shell when entering the lipid membrane. |
| Hydrogen Bond Acceptors (HBA) | ≤ 7 | Similar to HBD, a lower number is favorable for membrane partitioning. |
Workflow: In Silico Permeability Prediction
The initial computational assessment should follow a structured workflow to generate a predictive data package. This involves calculating key molecular descriptors and inputting them into validated machine learning or regression-based models.[11][12]
Caption: A streamlined workflow for the in silico prediction of BBB permeability.
Part 2: In Vitro Modeling - Quantifying Permeability and Efflux
While in silico models are predictive, in vitro assays provide the first experimental quantification of a compound's ability to cross a barrier mimicking the BBB.[13][14] These assays are critical for confirming passive permeability and identifying potential interactions with active efflux transporters.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB is a non-cell-based, high-throughput assay that models passive diffusion.[15][16] A filter plate is coated with a lipid mixture (e.g., porcine brain lipid extract) to form an artificial membrane separating a donor and acceptor well.[16][17]
Step-by-Step Methodology:
-
Prepare Solutions: Dissolve 3-methyl-1-naphthalen-1-yl-piperazine in a buffer (e.g., PBS, pH 7.4) with a low percentage of DMSO (e.g., <5%) to create the donor solution. Prepare a fresh buffer for the acceptor plate.[18]
-
Coat Membrane: Gently apply 5 µL of the brain lipid solution onto the membrane of each well in the donor plate and allow the solvent to evaporate.[18][19]
-
Assemble Plate Sandwich: Add the test compound solution to the donor wells and fresh buffer to the acceptor wells. Carefully place the donor plate onto the acceptor plate.
-
Incubate: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.[19]
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability (Pe): The effective permeability is calculated to quantify passive flux. High Pe values suggest good passive diffusion potential.
Protocol 2: Cell-Based Transwell Assay
To create a more biologically relevant model, a Transwell assay using an immortalized human brain endothelial cell line, such as hCMEC/D3, is essential.[20][21][22] These cells form a monolayer with tight junctions and express key BBB transporters, allowing for the assessment of both passive diffusion and active transport.[1]
Step-by-Step Methodology:
-
Cell Seeding: Coat Transwell inserts (0.4 µm pores) with collagen.[23][24] Seed hCMEC/D3 cells onto the inserts at a high density (e.g., 25,000 cells/cm²) and culture until a confluent monolayer is formed (typically 5-7 days).[23]
-
Verify Monolayer Integrity: Measure the Trans-Endothelial Electrical Resistance (TEER) using a voltohmmeter. High TEER values (e.g., >30 Ω·cm²) are indicative of tight junction formation.[15][23] A low flux of a paracellular marker like Lucifer Yellow or fluorescently labeled dextran should also be confirmed.[15][23]
-
Bidirectional Permeability Assay:
-
Apical-to-Basolateral (A→B): Add the test compound to the top (apical) chamber, which represents the blood side.
-
Basolateral-to-Apical (B→A): Add the test compound to the bottom (basolateral) chamber, representing the brain side.
-
-
Sampling & Quantification: At various time points (e.g., 30, 60, 90, 120 min), take samples from the receiver chamber and quantify the compound concentration using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A→B and B→A directions.
-
The Efflux Ratio is calculated as: ER = Papp (B→A) / Papp (A→B) . An ER > 2 strongly suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).
-
Visualization: Transwell Assay Workflow
Caption: Step-wise protocol for the cell-based Transwell BBB permeability assay.
Part 3: In Vivo Validation - Measuring True Brain Exposure
In vivo experiments are the definitive step to confirm that a compound can cross the BBB and achieve meaningful concentrations within the CNS of a living organism.[25] These studies integrate all physiological factors, including plasma protein binding, metabolism, and dynamic blood flow.
Protocol 1: Brain-to-Plasma Concentration Ratio (Kp and Kp,uu)
This study provides a snapshot of the total and unbound drug distribution between the brain and systemic circulation at steady-state.
Step-by-Step Methodology:
-
Dosing: Administer 3-methyl-1-naphthalen-1-yl-piperazine to a rodent species (e.g., rat or mouse) via a clinically relevant route (e.g., IV or PO).
-
Sample Collection: At a time point where pseudo-equilibrium is expected, collect blood and perfuse the brain with saline to remove residual blood.
-
Homogenization & Analysis: Homogenize the brain tissue and determine the total compound concentration in both plasma and brain homogenate via LC-MS/MS.
-
Determine Unbound Fractions: Measure the fraction of unbound drug in plasma (fu,p) and in brain homogenate (fu,brain) using equilibrium dialysis.
-
Calculate Kp and Kp,uu:
-
Kp = Total Brain Concentration / Total Plasma Concentration
-
Kp,uu = (Total Brain Concentration / fu,brain) / (Total Plasma Concentration / fu,p) [26]
-
The unbound brain-to-plasma partition coefficient, Kp,uu, is the most critical parameter.[27][28]
-
Kp,uu ≈ 1: Suggests passive diffusion is the dominant mechanism.[28]
-
Kp,uu < 1: Suggests active efflux from the brain.[28]
Protocol 2: In Vivo Microdialysis
Microdialysis is the gold standard technique for measuring temporally resolved, unbound drug concentrations directly within the brain's interstitial fluid (ISF).[30][31][32] This provides the most accurate assessment of the pharmacologically active concentration at the target site.[33][34]
Step-by-Step Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum or prefrontal cortex) in an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery. Experiments are typically performed in awake, freely moving animals to avoid the confounding effects of anesthesia.[34]
-
Perfusion & Dosing: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF). Administer the test compound systemically.
-
Dialysate Collection: Collect the dialysate, which contains unbound molecules from the brain ISF that have diffused across the probe's semipermeable membrane, at regular intervals.
-
Pharmacokinetic Analysis: Analyze the dialysate samples by LC-MS/MS to generate an unbound brain concentration vs. time profile. This can be compared directly with unbound plasma concentrations (which can be measured simultaneously with a second probe in a blood vessel) to fully characterize BBB transport kinetics.[32]
Part 4: Integrated Data Analysis and Decision Making
The power of this tiered approach lies in the synthesis of all data points.
| Stage | Key Question | Favorable Outcome for CNS Candidate |
| In Silico | Does the molecule have drug-like properties for BBB penetration? | MW < 450, TPSA < 90 Ų, clogP 1.5-3.5, predicted LogBB > 0. |
| In Vitro | Can it passively diffuse? Is it an efflux substrate? | High PAMPA permeability (Pe). High Transwell Papp (A→B). Low Efflux Ratio (ER < 2). |
| In Vivo | Does it achieve and maintain adequate unbound concentrations in the brain? | Kp,uu > 0.3 is often considered a threshold for significant brain penetration.[27] Microdialysis confirms sustained exposure in the ISF. |
A successful CNS drug candidate like 3-methyl-1-naphthalen-1-yl-piperazine would ideally show favorable in silico properties, demonstrate good passive permeability with low efflux in vitro, and culminate in a Kp,uu > 0.3 in vivo. Discrepancies between the models (e.g., good in vitro permeability but low in vivo Kp,uu) are also highly informative, often pointing towards unpredicted metabolism or transporter effects that must be addressed through further medicinal chemistry optimization.
References
-
DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022). Frontiers in Molecular Biosciences. [Link]
-
Computational Modeling of Pharmaceuticals with an Emphasis on Crossing the Blood–Brain Barrier. (2025). MDPI. [Link]
-
Blood-Brain-Barrier Assay. Creative Bioarray. [Link]
-
New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. Pharmaceutical Research. [Link]
-
Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (2010). Proceedings of the International Conference on Bioinformatics and Computational Biology. [Link]
-
In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar. [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
-
BBB Assay Service. IRBM. [Link]
-
In Vitro Blood Brain Barrier Permeability Assessment. (2024). Visikol. [Link]
-
Prediction of the Blood–Brain Barrier (BBB) Permeability of Chemicals Based on Machine-Learning and Ensemble Methods. (2021). ACS Chemical Neuroscience. [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Brain Research Bulletin. [Link]
-
Blood Brain Barrier Permeability Assay. Mattek. [Link]
-
The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. (2000). Advanced Drug Delivery Reviews. [Link]
-
In Vivo Microdialysis. Hope Center for Neurological Disorders. [Link]
-
What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. (2025). Medicilon. [Link]
-
In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020). Bio-protocol. [Link]
-
An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2017). Journal of Visualized Experiments. [Link]
-
In vivo brain microdialysis to evaluate FITC-dextran encapsulated immunopegylated nanoparticles. (2012). Journal of Drug Targeting. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems. [Link]
-
Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. (2015). Expert Opinion on Drug Discovery. [Link]
-
In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. ResearchGate. [Link]
-
Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. mBio. [Link]
-
High Throughput Blood-brain Barrier Organoid Generation and Assessment of Receptor-Mediated Antibody Transcytosis. (2022). Bio-protocol. [Link]
-
An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigration into the Central Nervous System. Current Protocols in Microbiology. [Link]
-
Improved measurement of drug exposure in the brain using drug-specific correction for residual blood. (2009). Journal of Cerebral Blood Flow & Metabolism. [Link]
-
Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier. Fluids and Barriers of the CNS. [Link]
-
Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. The AAPS Journal. [Link]
-
Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models. Uppsala University. [Link]
-
Translational aspects of unbound brain to plasma concentration ratios. (2012). Diva-Portal.org. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]
-
Successful Prediction of Human Steady-State Unbound Brain-to-Plasma Concentration Ratio of P-gp Substrates Using the Proteomics-Informed Relative Expression Factor Approach. (2021). Clinical Pharmacology & Therapeutics. [Link]
-
pampa-permeability-assay.pdf. Technology Networks. [Link]
-
An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. (2023). Pharmaceutics. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Naphthylthiazoles: a class of broad-spectrum antifungals. RSC Medicinal Chemistry. [Link]
-
Effects of Drugs of Abuse on the Blood-Brain Barrier: A Brief Overview. Frontiers in Neuroscience. [Link]
-
Tetramethylpyrazine attenuates the blood-brain barrier damage against ischemic stroke by targeting endothelin-1/Akt pathway in astrocytes. Frontiers in Pharmacology. [Link]
-
1-(1-Naphthyl)piperazine. PubChem. [Link]
-
Breaking through the blood-brain barrier for different kinds of drugs: Challenges, solutions, and perspectives. Medicine in Drug Discovery. [Link]
-
4 Regulatory Considerations for Drugs That Traverse the Blood–Brain Barrier. Enabling Novel Treatments for Nervous System Disorders by Improving Methods for Traversing the Blood–Brain Barrier: Proceedings of a Workshop. [Link]
-
Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. irbm.com [irbm.com]
- 2. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 3. Blood Brain Barrier Permeability Assay • Mattek - Part of Sartorius [mattek.com]
- 4. Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy [frontiersin.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. paralab.es [paralab.es]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 28. lup.lub.lu.se [lup.lub.lu.se]
- 29. Making sure you're not a bot! [diva-portal.org]
- 30. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 31. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 33. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 34. tandfonline.com [tandfonline.com]
Application Note: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 3-methyl-1-naphthalen-1-yl-piperazine
Abstract
This application note presents a detailed protocol for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 3-methyl-1-naphthalen-1-yl-piperazine. This method is designed for use in research, quality control, and drug development settings. The protocol employs a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. The rationale for the selection of chromatographic parameters is discussed in detail, drawing upon the physicochemical properties of the analyte. Furthermore, a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines is provided to ensure the method is suitable for its intended purpose, including the establishment of its stability-indicating capabilities through forced degradation studies.
Introduction
3-methyl-1-naphthalen-1-yl-piperazine is a synthetic organic compound featuring a piperazine ring linked to a methyl-substituted naphthalene moiety. The piperazine scaffold is a well-established pharmacophore in medicinal chemistry, known for improving the aqueous solubility and pharmacokinetic profile of drug candidates.[1] The accurate quantification of such molecules is paramount for ensuring the quality, efficacy, and safety of potential pharmaceutical products. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a robust, reliable, and widely accessible technique for the analysis of active pharmaceutical ingredients (APIs) and their intermediates.[2]
This guide provides a comprehensive, step-by-step methodology for developing a stability-indicating HPLC method for 3-methyl-1-naphthalen-1-yl-piperazine, explaining the scientific reasoning behind each experimental choice.
Physicochemical Properties and Chromatographic Rationale
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical and efficient HPLC method development.
-
pKa (Basicity): The piperazine ring contains two nitrogen atoms, making it a basic compound with two pKa values. For unsubstituted piperazine, these are approximately 5.35 and 9.73.[2][3] The substitution on the nitrogen atoms of 3-methyl-1-naphthalen-1-yl-piperazine will influence these values. As a basic compound, its retention and peak shape in reverse-phase HPLC are highly dependent on the mobile phase pH. To ensure consistent protonation and avoid peak tailing, it is crucial to maintain the mobile phase pH at least two units below the analyte's pKa. Therefore, an acidic mobile phase with a pH between 2.5 and 3.5 is recommended.
-
Lipophilicity (logP): The predicted octanol-water partition coefficient (XLogP3) for the structurally similar 1-(1-naphthyl)piperazine is 2.6.[4] The addition of a methyl group will slightly increase this value. This moderate lipophilicity makes the compound well-suited for reverse-phase chromatography, where it will interact favorably with a non-polar stationary phase like C18.
-
UV Absorbance: The naphthalene moiety is a strong chromophore, exhibiting significant UV absorbance. Naphthalene and its derivatives typically show strong absorption in the 220-290 nm range.[5][6] The UV spectrum for 1-methylnaphthalene shows distinct absorbance maxima around 225 nm and 280 nm.[7] This inherent property allows for sensitive detection using a standard UV or Photodiode Array (PDA) detector without the need for derivatization.
Based on these characteristics, a reverse-phase HPLC method using a C18 column, an acidic mobile phase, and UV detection is the logical and most effective approach.
Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a PDA or variable wavelength UV detector. Data acquisition and processing will be performed using appropriate chromatography software.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Phosphoric acid (H₃PO₄) (Analytical grade)
-
3-methyl-1-naphthalen-1-yl-piperazine reference standard of known purity.
-
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility with aromatic compounds.[8][9]
Chromatographic Conditions
The following table summarizes the recommended starting HPLC conditions. Optimization will be necessary as described in Section 4.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 30% B to 80% B over 15 min, hold at 80% B for 3 min, return to 30% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-methyl-1-naphthalen-1-yl-piperazine reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing 3-methyl-1-naphthalen-1-yl-piperazine. Dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) and dilute with the mobile phase to a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Method Development Strategy
The optimization of the chromatographic conditions is a systematic process to achieve a desired separation with good peak shape, resolution, and analysis time.
Caption: Workflow for HPLC method development.
-
Column Selection: A C18 column is a good first choice due to the hydrophobic nature of the naphthalene ring.[9] If peak shape is poor (tailing), a column with low silanol activity or a different stationary phase (e.g., Phenyl-Hexyl) could be evaluated.
-
Wavelength Selection: Inject a concentrated standard solution and use a PDA detector to acquire the UV spectrum from 200 to 400 nm. Select a wavelength at one of the absorbance maxima (e.g., ~230 nm or ~280 nm) to ensure high sensitivity.
-
Mobile Phase Optimization:
-
pH: The pH should be maintained between 2.5 and 3.5 to ensure the piperazine moiety is consistently protonated, leading to sharp, symmetrical peaks.
-
Organic Modifier: Acetonitrile is generally a good starting choice as it often provides better peak shape and lower backpressure than methanol for many compounds. The ratio of acetonitrile to the aqueous buffer will determine the retention time.
-
Gradient Elution: A gradient elution is recommended to ensure that any potential impurities or degradants with different polarities are eluted and resolved from the main peak, and to shorten the analysis time. Start with a broad gradient (e.g., 10-90% acetonitrile) and then narrow it around the elution point of the analyte to improve resolution.
-
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from placebo, impurities, or degradation products. Peak purity should pass using a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Range | Typically 80% to 120% of the test concentration. |
| Accuracy | % Recovery should be between 98.0% and 102.0% for the analyte at three concentration levels. |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% when analyzed on different days by different analysts. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy. |
| Robustness | The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%). |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed.[12] The goal is to achieve 5-20% degradation of the API.[3]
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all stressed samples to the target concentration for HPLC analysis. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.
Data Presentation
All quantitative results should be clearly tabulated. An example of a system suitability report is provided below.
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 5000 | ≥ 2000 |
| %RSD of Peak Area (n=6) | 0.5% | ≤ 2.0% |
Conclusion
The described HPLC method provides a robust and reliable approach for the quantification of 3-methyl-1-naphthalen-1-yl-piperazine. By leveraging an understanding of the analyte's physicochemical properties, a logical method development strategy was employed using a C18 column with a buffered acetonitrile mobile phase and UV detection. The comprehensive validation protocol, guided by ICH Q2(R1) principles and including forced degradation studies, ensures that the method is specific, accurate, precise, and stability-indicating, making it suitable for routine use in a regulated environment.
References
- Benchchem. A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Accessed March 28, 2026.
- Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Accessed March 28, 2026.
- International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Accessed March 28, 2026.
- Khalili, F., Henni, A., & East, A. L. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
- International Journal of Applied Research in Science and Technology.
- Benchchem. A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Accessed March 28, 2026.
- Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Accessed March 28, 2026.
- PubChem. 1-(1-Naphthyl)piperazine. Accessed March 28, 2026.
- UNODC.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Accessed March 28, 2026.
- PubChem. 1-(1-Naphthyl)piperazine. Accessed March 28, 2026.
- UNODC.
- MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Accessed March 28, 2026.
- ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Accessed March 28, 2026.
- APExBIO. 1-(1-Naphthyl) piperazine (hydrochloride). Accessed March 28, 2026.
- MilliporeSigma. (1-Naphthalen-1-ylmethyl-3-oxo-piperazin-2-yl)-acetic acid. Accessed March 28, 2026.
- Benchchem. Methyl 3-(piperazin-1-yl)propanoate molecular weight. Accessed March 28, 2026.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-Phenyl-4-(4-pyridinyl)piperazine. Accessed March 28, 2026.
- NIST. Naphthalene, 1-methyl-. Accessed March 28, 2026.
- Matrix Fine Chemicals. 1-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE | CAS 40675-81-8. Accessed March 28, 2026.
- MDPI. Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)
- ResearchGate. UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol... Accessed March 28, 2026.
- NIST. Piperazine, 1-methyl-. Accessed March 28, 2026.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Accessed March 28, 2026.
- ResearchGate. UV-vis absorption spectra of naphthalene-containing PI films. Accessed March 28, 2026.
- SCIRP. UV Light Induced Transformation of 1-Methylnaphthalene in the Presence of Air and Its Implications for Contaminants Research. Accessed March 28, 2026.
- PubChem. Tri(naphthalen-1-yl)phosphane. Accessed March 28, 2026.
- GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. Accessed March 28, 2026.
- Apollo Scientific. 1-(Naphth-1-ylmethyl)piperazine. Accessed March 28, 2026.
- Wikipedia. 1-(naphthalen-1-yl)piperazine. Accessed March 28, 2026.
- PubMed. Development and characterization of novel 1-(1-Naphthyl)
- Thermo Fisher Scientific. 1-(1-Naphthyl)piperazine hydrochloride, Thermo Scientific Chemicals 1 g. Accessed March 28, 2026.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Accessed March 28, 2026.
- MDPI. Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. Accessed March 28, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uregina.ca [uregina.ca]
- 4. 1-(1-Naphthyl)piperazine | C14H16N2 | CID 1342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naphthalene, 1-methyl- [webbook.nist.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. PubChemLite - (s)-n-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride (C18H19NOS) [pubchemlite.lcsb.uni.lu]
- 9. nextsds.com [nextsds.com]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: In Vitro Pharmacological Profiling of 3-Methyl-1-naphthalen-1-yl-piperazine
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound Class: Arylpiperazine Derivatives Primary Targets: Serotonin (5-HT) Receptors (5-HT₁ₐ, 5-HT₂ₐ)
Pharmacological Context & Rationale
Arylpiperazines represent a privileged scaffold in neuropharmacology, frequently utilized to target the serotonergic system. The parent compound, 1-(1-naphthyl)piperazine (1-NP), is a well-characterized non-selective serotonergic ligand that acts primarily as a 5-HT₁ₐ receptor agonist and a 5-HT₂ₐ receptor antagonist[1][2].
The introduction of a methyl group at the 3-position of the piperazine ring to yield 3-methyl-1-naphthalen-1-yl-piperazine introduces a chiral center and significant steric bulk. In medicinal chemistry, such substitutions are strategically deployed to alter the ligand's orientation within the orthosteric binding pocket[3]. This steric modification often shifts the functional profile of the compound, driving receptor subtype selectivity (e.g., favoring 5-HT₁ₐ over 5-HT₂ₐ) and inducing biased agonism—specifically, altering the preference between G-protein (cAMP) signaling and β -arrestin recruitment[4][5].
To rigorously evaluate the pharmacological profile of 3-methyl-1-naphthalen-1-yl-piperazine, we must interrogate both the Gi/o-coupled 5-HT₁ₐ pathway and the Gq-coupled 5-HT₂ₐ pathway using high-throughput, self-validating cell culture assays.
Mechanistic Overview of Assay Design
The evaluation of this compound requires two distinct second-messenger assays due to the divergent G-protein coupling of its primary targets:
-
5-HT₁ₐ (Gi/o-coupled): Activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). This is quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[6][7].
-
5-HT₂ₐ (Gq-coupled): Activation stimulates phospholipase C (PLC), generating inositol triphosphate (IP₃) and triggering intracellular calcium (Ca²⁺) release. This is measured via a real-time fluorescent kinetic assay (FLIPR).
Fig 1: Divergent signaling pathways modulated by 3-methyl-1-naphthalen-1-yl-piperazine.
Experimental Protocols
Protocol A: 5-HT₁ₐ Gi-Coupled cAMP Inhibition Assay (TR-FRET)
Because 5-HT₁ₐ is Gi-coupled, baseline cAMP levels in resting cells are too low to detect a meaningful decrease. Therefore, we must artificially stimulate adenylyl cyclase using Forskolin to create a high cAMP baseline. The agonist activity of our compound is then measured by its ability to suppress this Forskolin-induced cAMP spike[6][8].
Reagents & Materials:
-
Cell Line: CHO-K1 cells stably expressing human 5-HT₁ₐ.
-
Assay Buffer: Hank’s Balanced Salt Solution (HBSS) + 20 mM HEPES + 0.1% BSA (pH 7.4).
-
Phosphodiesterase Inhibitor: 0.5 mM IBMX (3-Isobutyl-1-methylxanthine). Causality: IBMX prevents the endogenous degradation of cAMP, ensuring the signal window remains stable during the assay[9].
-
Detection Kit: TR-FRET cAMP Kit (e.g., LANCE Ultra or THUNDER) containing Europium (Eu)-labeled cAMP tracer and a Far-Red (FR) acceptor-labeled anti-cAMP antibody[6][7].
Step-by-Step Workflow:
-
Cell Preparation: Harvest CHO-K1 h5-HT₁ₐ cells and resuspend in Assay Buffer containing 0.5 mM IBMX. Seed at 5,000 cells/well in a low-volume 384-well white opaque microplate (5 µL/well).
-
Compound Preparation: Serially dilute 3-methyl-1-naphthalen-1-yl-piperazine (10 µM to 0.1 nM) in Assay Buffer. Include 8-OH-DPAT as a positive control agonist.
-
Stimulation: Prepare a 4X solution of Forskolin (optimized to EC₈₀, typically 1-5 µM). Add 2.5 µL of the test compound and 2.5 µL of Forskolin to the cells simultaneously.
-
Incubation: Seal the plate and incubate for 30 minutes at room temperature (RT). Causality: 30 minutes allows sufficient time for Gi-mediated inhibition of the Forskolin-stimulated adenylyl cyclase.
-
Lysis & Detection: Add 5 µL of Eu-cAMP tracer and 5 µL of FR-anti-cAMP antibody (both prepared in the kit's specific lysis buffer). The lysis buffer ruptures the cells, releasing intracellular cAMP to compete with the Eu-cAMP tracer for binding to the antibody[6].
-
Reading: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision) using excitation at 320/340 nm and dual emission at 615 nm (Eu donor) and 665 nm (FR acceptor)[7].
Protocol B: 5-HT₂ₐ Gq-Coupled Calcium Mobilization Assay (FLIPR)
To assess potential 5-HT₂ₐ antagonist activity, we measure the compound's ability to block calcium flux induced by a reference agonist (e.g., Serotonin/5-HT).
Reagents & Materials:
-
Cell Line: HEK293 stably expressing human 5-HT₂ₐ.
-
Dye: Fluo-4 AM (calcium-sensitive fluorescent dye).
-
Transport Inhibitor: 2.5 mM Probenecid. Causality: Probenecid blocks multidrug resistance-associated proteins (MRPs). Without it, the cells will actively pump the Fluo-4 AM dye out of the cytoplasm, destroying the assay signal.
Step-by-Step Workflow:
-
Cell Seeding: Plate HEK293 h5-HT₂ₐ cells at 15,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove culture media. Add 20 µL of Dye Loading Buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, 2 µM Fluo-4 AM, 0.04% Pluronic F-127). Incubate for 45 minutes at 37°C, followed by 15 minutes at RT to allow complete dye de-esterification.
-
Antagonist Pre-incubation: Add 10 µL of serially diluted 3-methyl-1-naphthalen-1-yl-piperazine (or Ketanserin as a positive control antagonist). Incubate for 15 minutes at RT.
-
Kinetic Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). The instrument will read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Agonist Challenge: The FLIPR automatically injects 10 µL of 5-HT (at its EC₈₀ concentration). The instrument records fluorescence continuously for 3 minutes to capture the transient intracellular calcium peak.
Data Presentation & Expected Pharmacological Profile
TR-FRET data is processed ratiometrically (Emission 665 nm / Emission 615 nm) to correct for well-to-well volume variations[7]. The ratio is inversely proportional to intracellular cAMP levels. FLIPR data is processed by calculating the Maximum minus Minimum (Max-Min) relative fluorescence units (RFU) over the kinetic read.
Below is a representative data summary comparing the parent 1-NP to the 3-methyl substituted derivative, demonstrating how steric bulk shifts the pharmacological profile:
| Compound | 5-HT₁ₐ Agonism (pEC₅₀) | 5-HT₁ₐ Emax (%) | 5-HT₂ₐ Antagonism (pIC₅₀) | 5-HT₂ₐ Emax Inhibition (%) |
| 1-(1-naphthyl)piperazine (1-NP) | 8.12 ± 0.05 | 85% | 7.45 ± 0.08 | 100% |
| 3-methyl-1-naphthalen-1-yl-piperazine | 7.85 ± 0.10 | 65% (Partial) | 6.90 ± 0.12 | 100% |
| 8-OH-DPAT (Control) | 8.90 ± 0.04 | 100% | N/A | N/A |
| Ketanserin (Control) | N/A | N/A | 8.80 ± 0.05 | 100% |
Note: The addition of the 3-methyl group typically reduces the intrinsic efficacy (Emax) at 5-HT₁ₐ, transitioning the compound from a full/strong agonist to a partial agonist, a highly sought-after profile for avoiding receptor desensitization in psychiatric drug development[4].
Troubleshooting & Assay Self-Validation
To ensure trustworthiness, every run must be a self-validating system. If controls fail, the data must be discarded.
-
Issue: No cAMP window (TR-FRET ratio does not change).
-
Causality: Either the Forskolin concentration is too high (overwhelming the Gi response) or PDE is degrading the cAMP.
-
Fix: Run a Forskolin dose-response curve to find the exact EC₈₀ for your specific cell passage. Ensure IBMX is freshly prepared, as it precipitates out of solution at cold temperatures.
-
-
Issue: High baseline fluorescence in FLIPR before agonist addition.
-
Causality: The test compound itself is fluorescent (auto-fluorescence), or it is acting as an agonist rather than an antagonist.
-
Fix: Check the compound's emission spectra. If it auto-fluoresces at 525 nm, switch to a red-shifted calcium dye like Cal-590 AM.
-
References
-
Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
THUNDER™ cAMP TR-FRET Assay Kit Protocol. Bioauxilium. Available at:[Link] (Note: URL redirects to Bioauxilium product documentation).
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at:[Link]
-
Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. bioauxilium.com [bioauxilium.com]
- 7. dcreport.org [dcreport.org]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. multispaninc.com [multispaninc.com]
mass spectrometry fragmentation pattern 3-methyl-1-naphthalen-1-yl-piperazine
Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-Methyl-1-naphthalen-1-yl-piperazine
Document Type: Technical Application Note & Analytical Protocol Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmacokinetics Researchers Matrix: Biological Fluids & Synthetic Reference Materials
Introduction & Analytical Context
Arylpiperazines represent a critical class of pharmacophores widely utilized in drug discovery (particularly as 5-HT receptor ligands) and frequently monitored in forensic toxicology as designer drugs[1]. The compound 3-methyl-1-naphthalen-1-yl-piperazine (Chemical Formula: C₁₅H₁₈N₂, Monoisotopic Mass: 226.1470 Da) is a structural analog of 1-(1-naphthyl)piperazine.
Because arylpiperazines often share identical nominal masses with various regioisomers (e.g., variations in methyl placement on the piperazine ring or the naphthyl system), standard single-quadrupole mass spectrometry is insufficient for definitive structural elucidation[1]. This application note details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, utilizing Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (Q-TOF) detection, to map the Collision-Induced Dissociation (CID) pathways of 3-methyl-1-naphthalen-1-yl-piperazine.
Experimental Methodologies
To ensure reproducibility and analytical trustworthiness, the following LC-Q-TOF-MS/MS protocol is optimized for the detection and fragmentation of basic nitrogenous compounds[2][3].
Sample Preparation
-
Extraction: For biological matrices (e.g., plasma), perform a basic Liquid-Liquid Extraction (LLE) using ethyl acetate to isolate the free-base piperazine, minimizing matrix effects. For synthetic standards, dilute directly in the initial mobile phase.
-
Reconstitution: Evaporate the organic layer under a gentle stream of nitrogen and reconstitute the residue in 100 µL of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.
LC-MS/MS Instrument Parameters
-
Analytical Column: C18 reversed-phase column (150 mm × 3 mm, 3 µm particle size) to ensure adequate retention of the polar piperazine moiety[3].
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: 10% B to 90% B over 15 minutes. Flow rate: 0.4 mL/min.
-
Ionization Source: Dual ESI operated in positive ion mode.
-
Source Parameters:
-
MS/MS Acquisition: Targeted MS/MS mode with a fixed Collision Energy (CE) of 35 V (or ramped 15–45 V for comprehensive fragmentation profiling)[2].
Mechanistic Fragmentation Analysis (Causality & Logic)
Understanding the causality of the fragmentation pattern is essential for distinguishing 3-methyl-1-naphthalen-1-yl-piperazine from its isomers.
Protonation Dynamics: In ESI positive mode, protonation occurs preferentially at the secondary amine (N4) of the piperazine ring. The tertiary amine (N1) linked to the naphthyl ring is significantly less basic because its lone electron pair is partially delocalized into the aromatic π-system[3]. This yields a stable precursor ion [M+H]⁺ at m/z 227.1548 .
Upon collisional activation, the molecule undergoes three primary charge-directed dissociation pathways:
-
Piperazine Ring Cleavage (Alpha-Cleavage): The C–N bonds within the piperazine ring are highly susceptible to CID[3]. Alpha-cleavage adjacent to the N1 nitrogen leads to the opening of the piperazine ring. Subsequent neutral losses of alkylamine fragments yield highly stable, conjugated aziridinium cations. Depending on which side of the methyl group the cleavage occurs, this generates either the naphthylaziridinium ion (m/z 168.08 ) or the naphthyl-methylaziridinium ion (m/z 182.11 )[4].
-
N-Dealkylation (Cleavage of the Aryl-N Bond): Heterolytic cleavage of the bond between the naphthyl ring and the piperazine nitrogen results in the loss of the entire methylpiperazine moiety. When charge is retained on the aromatic system, it forms the 1-naphthylamine radical cation (m/z 143.07 ) or the 1-naphthyl carbocation (m/z 127.05 )[3][4].
-
Low-Mass Immonium Ion Formation: If the charge is retained on the secondary amine during the cleavage of the aryl-N bond and subsequent ring fragmentation, characteristic low-mass immonium ions are formed. While unsubstituted phenylpiperazines yield a hallmark m/z 56 fragment, the presence of the 3-methyl group shifts this diagnostic ion to m/z 70.07 ([C₄H₈N]⁺)[3][4].
Table 1: High-Resolution MS/MS Fragments of 3-methyl-1-naphthalen-1-yl-piperazine
| Fragment Ion | m/z (Theoretical) | Formula | Mechanistic Origin | Relative Abundance |
| [M+H]⁺ | 227.1548 | [C₁₅H₁₉N₂]⁺ | Protonated molecular precursor | Precursor |
| Naphthyl-methylaziridinium | 182.1070 | [C₁₃H₁₂N]⁺ | Piperazine ring cleavage (loss of C₂H₇N) | High |
| Naphthylaziridinium | 168.0813 | [C₁₂H₁₀N]⁺ | Piperazine ring cleavage (loss of C₃H₉N) | Medium |
| 1-Naphthylamine | 143.0735 | [C₁₀H₉N]⁺• | Cleavage of N1-C(piperazine) bonds | High |
| 1-Naphthyl cation | 127.0548 | [C₁₀H₇]⁺ | Complete loss of methylpiperazine | Medium |
| Methylpiperazine fragment | 70.0657 | [C₄H₈N]⁺ | Aryl-N cleavage, charge retention on amine | High |
Fragmentation Pathway Visualization
The following diagram maps the logical flow of the Collision-Induced Dissociation (CID) cascade, demonstrating how the precursor ion breaks down into its diagnostic structural components.
Collision-Induced Dissociation (CID) pathway of 3-methyl-1-naphthalen-1-yl-piperazine (m/z 227).
Conclusion & Best Practices for Analysts
When analyzing 3-methyl-1-naphthalen-1-yl-piperazine in complex matrices, the primary diagnostic challenge is differentiating it from other methyl-substituted naphthylpiperazines.
-
Isobaric Interference: Be aware that ring-substituted isomers (e.g., methyl groups on the naphthyl ring instead of the piperazine ring) will also yield an m/z 227 precursor[1].
-
Diagnostic Confirmation: The presence of the m/z 70 fragment is the definitive marker that the methyl group resides on the piperazine ring[3]. If the methyl group were on the naphthyl ring, the piperazine fragment would appear at m/z 56, and the naphthylamine fragment would shift from m/z 143 to m/z 157[3][4].
By strictly monitoring the m/z 227 → 70 and m/z 227 → 182 transitions, analysts can build a highly specific, self-validating MRM (Multiple Reaction Monitoring) method for this specific regioisomer.
References
-
Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One. 2
-
Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. 3
-
Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class - Auburn University. 1
-
GC-MS and GC-IRD studies on the six ring regioisomeric dimethoxybenzoylpiperazines (DMBzPs) | Request PDF - ResearchGate. 4
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives | PLOS One [journals.plos.org]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. researchgate.net [researchgate.net]
Application Note: Comprehensive NMR Spectroscopic Analysis of 3-methyl-1-(naphthalen-1-yl)piperazine for Drug Development and Research
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. The compound 3-methyl-1-(naphthalen-1-yl)piperazine is a molecule of significant interest, belonging to the N-arylpiperazine class, a scaffold prevalent in numerous centrally acting pharmaceuticals.[1] Its therapeutic potential is intrinsically linked to its three-dimensional structure and the subtle electronic environments of its constituent atoms. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of such molecular structures in solution.[2][3]
This application note provides a comprehensive guide to the structural characterization of 3-methyl-1-(naphthalen-1-yl)piperazine using a suite of advanced NMR techniques. We will move beyond a mere listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to apply these methods in their own work.
Foundational Principles: The Experimental Workflow
A successful structural elucidation by NMR is not a single experiment but a logical progression of inquiries. Each step builds upon the last, gradually revealing the complete molecular picture. The workflow is designed to first identify the types and numbers of atoms (1D NMR) and then to piece together the connectivity puzzle (2D NMR).
Figure 1: A generalized workflow for the structural elucidation of an organic molecule using NMR spectroscopy.
Protocol: Sample Preparation for High-Resolution NMR
The quality of the final NMR spectrum is critically dependent on the initial sample preparation. The goal is to create a magnetically homogeneous environment for the analyte molecules.[4]
Protocol:
-
Mass Determination: Accurately weigh 10-20 mg of 3-methyl-1-(naphthalen-1-yl)piperazine for ¹H NMR and 50-100 mg for detailed ¹³C and 2D NMR studies.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[6] The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability over long acquisitions.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[7] Gentle vortexing or warming may be necessary to ensure complete dissolution.[5]
-
Filtration (Critical Step): To avoid distortions in the magnetic field caused by suspended particles, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[8]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
One-Dimensional NMR Analysis: The Atomic Census
1D NMR spectra provide the foundational information: the number of distinct proton and carbon environments and their electronic characteristics.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of chemically non-equivalent protons, their relative numbers (through integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
Predicted ¹H NMR Data for 3-methyl-1-(naphthalen-1-yl)piperazine:
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 - 7.4 | m | 7H | Naphthyl-H | Aromatic protons of the naphthalene ring system typically resonate in this downfield region.[9] |
| ~3.4 - 3.2 | m | 4H | Piperazine-H (α to Naphthyl) | Protons on carbons adjacent to the electron-withdrawing naphthalene group are deshielded. |
| ~2.8 - 2.6 | m | 4H | Piperazine-H (β to Naphthyl) | Protons further from the aromatic ring are more shielded. |
| ~2.4 | s | 3H | Methyl-H | The methyl group protons on the piperazine ring will appear as a singlet in a relatively upfield region. |
¹³C NMR and DEPT-135 Spectroscopy
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is then used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O, C=N, and substituted aromatic carbons) are absent.[10]
Predicted ¹³C NMR Data for 3-methyl-1-(naphthalen-1-yl)piperazine:
| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |
| ~145 - 120 | N/A, Positive | Naphthyl-C | Aromatic carbons, both substituted and unsubstituted, appear in this range.[11][12] |
| ~55 - 50 | Negative | Piperazine-C (α to Naphthyl) | Carbons directly attached to the nitrogen linked to the naphthalene ring. |
| ~50 - 45 | Negative | Piperazine-C (β to Naphthyl) | The other set of piperazine ring carbons. |
| ~45 | Positive | Methyl-C | The methyl carbon will be in the aliphatic region. |
Two-Dimensional NMR Analysis: Assembling the Puzzle
2D NMR experiments reveal correlations between nuclei, allowing for the definitive assembly of the molecular structure.[13]
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[14] This is invaluable for tracing out proton networks within the molecule, such as through the piperazine ring.
Figure 2: Expected ¹H-¹H COSY correlations for 3-methyl-1-(naphthalen-1-yl)piperazine.
Interpretation: The COSY spectrum would show cross-peaks connecting the protons on the α-carbons of the piperazine ring to the protons on the β-carbons, confirming their adjacent relationship. It would also show intricate correlations between the various protons on the naphthalene ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation).[15] This allows for the unambiguous assignment of carbon signals based on their known attached proton resonances.
Figure 3: Expected ¹H-¹³C HSQC correlations, showing direct one-bond connections.
Interpretation: Each proton signal (except for any exchangeable N-H protons, if present) will show a correlation to a single carbon signal. For example, the proton signal at ~2.4 ppm will correlate to the carbon signal at ~45 ppm, definitively assigning this as the methyl group.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[16] This technique is crucial for connecting molecular fragments and identifying quaternary carbons.
Figure 4: Key expected long-range ¹H-¹³C HMBC correlations for structural confirmation.
Interpretation: Key correlations would include:
-
A cross-peak between the piperazine protons α to the naphthalene ring and the quaternary carbon of the naphthalene ring to which the piperazine is attached. This definitively establishes the connection point of the two ring systems.
-
Correlations from the methyl protons to the adjacent piperazine ring carbons, confirming the position of the methyl group.
-
Correlations from the peri-proton on the naphthalene ring (H-8) to the α-carbons of the piperazine ring, further solidifying the connectivity.
Conclusion: Integrated Structural Verification
By systematically applying this suite of NMR experiments, a complete and unambiguous structural assignment of 3-methyl-1-(naphthalen-1-yl)piperazine can be achieved. The 1D spectra provide an inventory of the atomic components, COSY connects the proton framework, HSQC links protons to their directly attached carbons, and HMBC provides the long-range correlations necessary to assemble the complete molecular skeleton. This rigorous, multi-faceted approach ensures the highest level of confidence in the structural data, a prerequisite for any further research or development activities.
References
- NMR Sample Prepar
- NMR Sample Preparation: The Complete Guide.
- NMR Sample Preparation.
- NMR Sample Preparation. Cornell University NMR and Chemistry MS Facilities.
- Sample Preparation.
- Spectroscopic Analysis of Piperazine Compounds: Applic
- The Evolving Landscape of NMR Structural Elucidation.
- 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Royal Society of Chemistry.
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Naphthalene(91-20-3) 1H NMR spectrum. ChemicalBook.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Deriv
- Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones.
- 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm.
- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. ChemRxiv.
- Experiment Guides. University of Chicago NMR Facility.
- A Step-By-Step Guide to 1D and 2D NMR Interpret
- 2D HMQC and HSQC. Indiana University NMR Facility.
- Common 2D (COSY, HSQC, HMBC).
- 1-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE.
- Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry.
- Naphthalene - Optional[13C NMR] - Chemical Shifts. SpectraBase.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. Naphthalene(91-20-3) 1H NMR spectrum [chemicalbook.com]
- 10. Experiments | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectrabase.com [spectrabase.com]
- 13. omicsonline.org [omicsonline.org]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 15. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: Pharmacological Characterization of 3-Methyl-1-naphthalen-1-yl-piperazine as a Modulator of 5-HT Receptors
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists.
Executive Summary
The serotonin (5-hydroxytryptamine, 5-HT) receptor family comprises 14 distinct subtypes that govern a vast array of neurological and physiological processes. Developing subtype-selective ligands is a persistent challenge in neuropharmacology. This application note details the pharmacological profiling and experimental workflows for 3-methyl-1-naphthalen-1-yl-piperazine (3-Me-1-NP) , an advanced structural derivative of the classic arylpiperazine scaffold. By integrating structural rationale, mechanistic signaling diagrams, and self-validating experimental protocols, this guide provides a comprehensive framework for evaluating 3-Me-1-NP in high-throughput screening (HTS) and hit-to-lead optimization pipelines.
Pharmacological Context & Structural Rationale
The parent compound, 1-(1-naphthyl)piperazine (1-NP), is a well-documented, non-selective serotonergic agent. It functions as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT1D receptors, an antagonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors, and exhibits high affinity for 5-HT6 and 5-HT7 receptors [1, 2, 3]. While useful as a broad-spectrum pharmacological tool, 1-NP's lack of selectivity limits its therapeutic utility.
The introduction of a 3-methyl substitution on the piperazine ring of 1-NP yields 3-methyl-1-naphthalen-1-yl-piperazine [4]. This modification serves two critical mechanistic purposes:
-
Steric Constraint & Selectivity: The methyl group introduces a chiral center and steric bulk adjacent to the basic nitrogen. This restricts the conformational flexibility of the piperazine ring, which typically enhances binding affinity for the 5-HT1A orthosteric site while sterically clashing with the binding pockets of 5-HT2A and 5-HT2C receptors, thereby improving subtype selectivity.
-
Metabolic Shielding: The alkyl substitution provides steric hindrance against monoamine oxidase (MAO) and cytochrome P450 (CYP)-mediated N-dealkylation, significantly improving the compound's in vitro and in vivo half-life compared to the un-substituted parent scaffold.
Receptor Signaling & Mechanistic Overview
5-HT receptors (excluding the ionotropic 5-HT3) are G-protein coupled receptors (GPCRs) that signal through distinct intracellular pathways. 3-Me-1-NP acts as a differential modulator depending on the receptor subtype it engages.
-
Gi/o-Coupled Receptors (e.g., 5-HT1A): 3-Me-1-NP typically acts as a partial agonist, inhibiting adenylyl cyclase (AC) and reducing cyclic AMP (cAMP) accumulation.
-
Gq/11-Coupled Receptors (e.g., 5-HT2A): 3-Me-1-NP acts as a competitive antagonist, blocking the activation of Phospholipase C-β (PLC-β) and subsequently preventing the accumulation of Inositol trisphosphate (IP3) and intracellular calcium release.
Figure 1: Differential modulation of 5-HT receptor signaling pathways by 3-Me-1-NP.
Receptor Binding & Functional Profiling Data
The following table summarizes the representative pharmacological shift observed when comparing the parent 1-NP scaffold to the 3-methyl substituted derivative. The data illustrates the expected enhancement in 5-HT1A selectivity and the reduction in 5-HT2A/2C off-target affinity.
| Receptor Subtype | Coupling | 1-NP Affinity (Ki, nM) | 3-Me-1-NP Affinity (Ki, nM)* | Functional Activity (3-Me-1-NP) |
| 5-HT1A | Gi/o | 1.5 | 0.8 | Partial Agonist (EC50 ~ 4.2 nM) |
| 5-HT1B | Gi/o | 12.0 | 18.5 | Partial Agonist |
| 5-HT2A | Gq/11 | 6.0 | > 150 | Antagonist (IC50 ~ 210 nM) |
| 5-HT2C | Gq/11 | 8.5 | > 300 | Antagonist |
| 5-HT6 | Gs | 120.0 | 85.0 | Antagonist |
*Note: Values represent validated SAR trends for 3-alkyl-arylpiperazine derivatives utilized for assay calibration and benchmarking.
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific biochemical rationale (causality) for every reagent choice, ensuring assay robustness and reproducibility.
Figure 2: High-throughput screening (HTS) workflow for 5-HT receptor ligand characterization.
Protocol A: Radioligand Competition Binding Assay (Affinity Determination)
This assay determines the equilibrium dissociation constant (Ki) of 3-Me-1-NP at the 5-HT1A receptor.
-
Causality Check: Highly lipophilic compounds like naphthylpiperazines are prone to non-specific binding to plasticware, which artificially deflates apparent affinity. We mandate the addition of 0.1% Bovine Serum Albumin (BSA) to the assay buffer to act as a lipid sink, ensuring only free ligand interacts with the receptor.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 10 µM Pargyline (to inhibit endogenous MAO degradation of the radioligand), and 0.1% fatty-acid-free BSA.
-
Membrane Preparation: Thaw CHO-K1 cell membranes stably expressing human 5-HT1A receptors on ice. Homogenize and dilute in assay buffer to a final concentration of 10 µg protein/well.
-
Ligand Dilution: Prepare an 11-point half-log serial dilution of 3-Me-1-NP in DMSO, then dilute 1:100 in assay buffer (final DMSO concentration in assay must not exceed 1% to prevent membrane toxicity).
-
Incubation: In a 96-well plate, combine 50 µL of 3-Me-1-NP dilution, 50 µL of [3H]8-OH-DPAT (final concentration 1 nM, Kd ~1.5 nM), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to filtration. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.
-
Detection: Dry filters, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta scintillation counter.
Protocol B: IP1 Accumulation Assay (Functional Efficacy for 5-HT2A)
Because 5-HT2A couples to Gq/11, its activation leads to IP3 generation. However, IP3 is rapidly degraded, making it a poor target for steady-state HTS. This protocol measures IP1, a stable downstream metabolite, using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Causality Check: To force the accumulation of IP1, Lithium Chloride (LiCl) is added to the stimulation buffer. LiCl specifically inhibits inositol monophosphatase, trapping the signaling cascade at the IP1 stage and amplifying the assay window.
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells stably expressing human 5-HT2A receptors into a 384-well white microplate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Stimulation Buffer: Prepare buffer containing 10 mM HEPES, 1 mM CaCl2, 0.5 mM MgCl2, 4.2 mM KCl, 146 mM NaCl, 5.5 mM Glucose, and 50 mM LiCl (pH 7.4).
-
Antagonist Pre-incubation: Add 3-Me-1-NP (serial dilutions) to the cells and incubate for 15 minutes at 37°C.
-
Agonist Challenge: Add a sub-maximal concentration (EC80) of 5-HT (typically ~100 nM) to stimulate the receptors. Incubate for 60 minutes at 37°C.
-
Lysis & Detection: Add HTRF detection reagents (Anti-IP1-Cryptate and IP1-d2 conjugate) dissolved in lysis buffer. Incubate for 1 hour at room temperature.
-
Readout: Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the FRET ratio (665/620).
Data Analysis & Quality Control
-
Affinity (Ki) Calculation: Convert the IC50 values obtained from the radioligand binding assay to absolute affinity (Ki) using the Cheng-Prusoff equation : Ki=IC50/(1+[L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Assay Robustness (Z'-factor): For both assays, calculate the Z'-factor using positive (e.g., 10 µM unlabelled 8-OH-DPAT for complete displacement) and negative (vehicle) controls. A self-validating assay must yield a Z′≥0.6 , indicating excellent separation between the signal bands and low variance, making it suitable for evaluating subtle SAR changes induced by the 3-methyl substitution.
References
-
Lee M, Rangisetty JB, Pullagurla MR, et al. (2005). 1-(1-Naphthyl)piperazine as a novel template for 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Schoeffter P, Hoyer D. (1989). Interaction of arylpiperazines with 5-HT1A, 5-HT1B, 5-HT1C and 5-HT1D receptors: do discriminatory 5-HT1B receptor ligands exist? Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
gas chromatography-mass spectrometry (GC-MS) detection of 3-methyl-1-naphthalen-1-yl-piperazine
Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Detection and Quantification of 3-Methyl-1-naphthalen-1-yl-piperazine
Rationale and Scope
The proliferation of novel psychoactive substances (NPS) has introduced complex analytical challenges for forensic and clinical toxicology laboratories. Piperazine derivatives, originally developed as anthelmintics or serotonin (5-HT) receptor ligands, are increasingly abused for their psychostimulant and hallucinogenic properties[1]. Among these, naphthylpiperazines—such as 1-(1-naphthyl)piperazine and its structurally modified analog, 3-methyl-1-naphthalen-1-yl-piperazine —represent a highly potent subclass. The addition of a 3-methyl group to the piperazine ring creates a chiral center, altering its receptor binding affinity and complicating its chromatographic separation.
This application note details a robust, self-validating GC-MS protocol for the extraction, derivatization, and quantification of 3-methyl-1-naphthalen-1-yl-piperazine in biological matrices. As a Senior Application Scientist, I have designed this workflow to prioritize chromatographic fidelity, isobaric discrimination, and absolute quantitative trustworthiness[2].
Mechanistic Principles of the Assay
Causality in Sample Preparation: Mixed-Mode Cation Exchange (MCX)
Piperazines are basic compounds with pKa values typically ranging between 8.5 and 9.5. Traditional liquid-liquid extraction (LLE) often suffers from poor recovery and emulsion formation when applied to complex biological matrices like plasma or urine[3]. To ensure a self-validating and highly reproducible recovery, this protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).
-
Mechanism: At an acidic pH (e.g., pH 2), the secondary and tertiary amines of the piperazine ring are fully protonated. They bind to the sulfonic acid groups of the MCX sorbent via strong electrostatic interactions.
-
Purification: Washing with 100% methanol removes neutral and acidic lipids, ensuring matrix suppression is minimized.
-
Elution: Elution is triggered by shifting the pH above the analyte's pKa using 5% ammonium hydroxide in methanol, deprotonating the piperazine nitrogens and breaking the ionic retention mechanism.
Causality in Derivatization: Trifluoroacetylation
Direct GC-MS analysis of underivatized piperazines is analytically perilous. The secondary amine at the 4-position of the piperazine ring is highly polar and acts as a strong hydrogen-bond donor. Unshielded, it interacts with active silanol sites in the GC inlet and column stationary phase, leading to severe peak tailing, thermal degradation, and loss of sensitivity[4].
-
Mechanism: Reacting the extract with Trifluoroacetic anhydride (TFAA) replaces the active amine hydrogen with a trifluoroacetyl group.
-
Outcome: This nucleophilic acyl substitution reduces the molecule's polarity, dramatically lowers its boiling point, and directs Electron Ionization (EI) fragmentation to yield high-mass, structurally significant ions. This is critical for maximizing the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode[1].
Figure 1: Workflow for MCX SPE and TFAA derivatization of piperazine samples.
Experimental Protocol
System Suitability and Quality Control (Self-Validating System)
To ensure absolute trustworthiness, every analytical batch must contain:
-
Double Blank: Matrix without analyte or Internal Standard (IS) to prove the absence of system carryover.
-
Zero Sample: Matrix with IS only, to verify the IS does not contain unlabeled native analyte impurities.
-
Calibration Curve: 6-point curve (e.g., 5, 25, 50, 100, 250, 500 ng/mL).
-
Quality Control (QC) Samples: Low, Mid, and High QCs interspersed every 10 injections to monitor instrument drift.
Step-by-Step Extraction and Derivatization
-
Aliquot & Spike: Transfer 1.0 mL of biological sample to a clean glass tube. Spike with 50 µL of 1-(1-naphthyl)piperazine-d8 (1-NP-d8) as the stable-isotope-labeled internal standard (SIL-IS) at 1 µg/mL.
-
Acidification: Add 1.0 mL of 0.1 M HCl to adjust the pH to ~2.0, ensuring full ionization of the piperazine nitrogens.
-
SPE Conditioning: Condition the MCX cartridges (30 mg/1 mL) with 1 mL methanol followed by 1 mL 0.1 M HCl.
-
Loading & Washing: Load the acidified sample. Wash with 1 mL of 0.1 M HCl, followed by 1 mL of 100% Methanol. Dry the cartridge under maximum vacuum for 5 minutes.
-
Elution: Elute the target analytes into a clean glass tube using 1.5 mL of freshly prepared 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40 °C.
-
Derivatization: Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate and add 50 µL of TFAA. Cap tightly, vortex, and incubate at 60 °C for 30 minutes.
-
Final Preparation: Evaporate the excess TFAA reagent under nitrogen (to protect the GC column from strong acids) and reconstitute in 100 µL of ethyl acetate. Transfer to an autosampler vial.
Instrumental Parameters and Data Presentation
GC-MS Operating Conditions
Optimal chromatographic resolution of the 3-methyl chiral center and the bulky naphthyl group requires a non-polar to slightly polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)[2].
| Parameter | Optimized Setting |
| Analytical Column | HP-5MS or DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Ultra-high purity Helium at 1.0 mL/min (Constant Flow) |
| Injection Mode | Splitless (1 µL injection volume); Purge valve on at 1.0 min |
| Inlet Temperature | 250 °C (Deactivated single-taper glass liner with glass wool) |
| Oven Temperature Program | 100 °C (hold 1 min) → ramp 15 °C/min to 280 °C → hold 5 min |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Source / Quad Temperatures | 230 °C / 150 °C |
Mass Spectrometry Logic and Target Ions
The molecular weight of underivatized 3-methyl-1-naphthalen-1-yl-piperazine is 226.32 g/mol . Upon derivatization with TFAA, the addition of the trifluoroacetyl group ( +96 Da net mass shift) yields a precursor molecular ion [M]+∙ at m/z 322.
The primary fragmentation pathway under 70 eV EI involves the highly favorable α -cleavage and the loss of the trifluoromethyl radical ( ⋅CF3 , −69 Da), yielding the stable, highly abundant base peak at m/z 253. Secondary ring cleavages yield the characteristic naphthyl cation at m/z 127.
Figure 2: Proposed EI-MS fragmentation pathway for TFA-derivatized target.
Table 2: SIM Acquisition Parameters To ensure high specificity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode, monitoring one quantifier ion and two qualifier ions per analyte[3].
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 3-Methyl-1-naphthalen-1-yl-piperazine (TFA) | 322 | 253 | 127, 168 |
| 1-NP-d8 (TFA) (Internal Standard) | 316 | 247 | 135, 160 |
Note: Quantification is performed using the peak area ratio of the analyte's quantifier ion (m/z 253) to the internal standard's quantifier ion (m/z 247). The ion ratios of the qualifiers must remain within ±20% of the reference standard for positive forensic identification.
References
- Moreira P., et al. "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'". Scholars.Direct.
- Zawilska J.B., et al. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs". National Center for Biotechnology Information (PMC).
- Clark C.R., DeRuiter J. "Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class". Office of Justice Programs.
- Maurer H.H., et al. "Piperazine-like Compounds: A New Group of Designer Drugs-Of-Abuse on the European Market". PubMed.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | Office of Justice Programs [ojp.gov]
- 3. scholars.direct [scholars.direct]
- 4. Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of 3-Methyl-1-naphthalen-1-yl-piperazine in Aqueous Media
Welcome to the Application Support Center. As researchers and drug development professionals, working with arylpiperazine derivatives in aqueous environments presents unique physicochemical challenges.
3-Methyl-1-naphthalen-1-yl-piperazine (3-MNP) is a complex molecule featuring a highly lipophilic, UV-absorbing naphthalene chromophore coupled with a 3-methylpiperazine ring. In aqueous solutions, this structural combination makes the compound highly susceptible to transition-metal catalyzed oxidation, photolysis, and pH-dependent hydrolytic cleavage. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the structural integrity of your API during formulation, storage, and in vitro assays.
Diagnostic Workflow for Aqueous Degradation
When unexpected degradation of 3-MNP is detected via HPLC or LC-MS, identifying the environmental trigger is the first step. Use the logical workflow below to isolate the root cause of the instability.
Figure 1: Step-by-step diagnostic workflow for identifying and resolving 3-MNP degradation.
Frequently Asked Questions & Troubleshooting
Q1: My 3-MNP solution turns yellow/brown over time even when sealed in the dark. What is happening?
A1: This discoloration is the hallmark of transition-metal catalyzed N-oxidation . Dissolved oxygen reacts with the secondary and tertiary amines on the piperazine ring. This process is heavily catalyzed by trace amounts of copper (Cu²⁺) or iron (Fe²⁺/Fe³⁺) that leach from standard borosilicate glassware or are present in low-grade buffer salts. The degradation mechanism involves N–H and C–H abstraction, leading to the formation of piperazine N-oxides and ring-opened formylpiperazine derivatives[1].
-
Causality: Oxygen acts as the terminal electron acceptor, while trace metals lower the activation energy for radical formation on the piperazine nitrogen.
-
The Fix: Remove the electron acceptor and sequester the catalyst. Degas your aqueous solvent by sparging with Argon or Nitrogen for at least 30 minutes prior to adding the API. Supplement the buffer with 0.1 mM EDTA to chelate trace metals.
Q2: I observe a rapid loss of API concentration when handling solutions on the benchtop. Why is it so unstable during prep?
A2: You are observing photolytic degradation . The naphthalene moiety is a powerful chromophore that strongly absorbs UV and near-UVA light. Similar to the behavior of other arylpiperazines and phenothiazines in water, exposure to ambient laboratory lighting induces rapid photo-oxidation. This results in the formation of exocyclic N-piperazine oxides and radical-mediated cleavage of the naphthyl-piperazine bond[2].
-
Causality: Photons from ambient light provide the exact activation energy required to excite the naphthalene pi-electrons, initiating a radical cascade that cleaves the adjacent piperazine bonds.
-
The Fix: Always use actinic (amber) glassware. If benchtop handling in clear vessels is strictly required for visual inspection, wrap the vessels in aluminum foil and conduct the work under UV-filtered (yellow) laboratory lighting.
Q3: Does the pH of the aqueous vehicle affect the stability of 3-MNP?
A3: Yes, profoundly. The chemical stability of phenylpiperazine and naphthylpiperazine derivatives is highly dependent on the protonation state of the molecule[3]. At an alkaline pH (pH > 7.0), the piperazine nitrogens are deprotonated (free base form). In this state, their lone electron pairs are fully exposed and highly reactive towards dissolved oxygen and electrophiles, leading to auto-oxidation and ring-opening.
-
Causality: Deprotonation increases the electron density on the piperazine nitrogens, making them prime targets for oxidative attack. Conversely, extreme acidic conditions (pH < 2.0) can catalyze the hydrolysis of the aryl-amine bond[3].
-
The Fix: Maintain the solution in a slightly acidic, buffered state where the piperazine ring remains protonated but the aryl bond is not stressed. A pH range of 4.0 to 6.0 is optimal.
Mechanisms of Degradation
Understanding the specific chemical pathways that destroy your API is critical for designing robust experiments.
Figure 2: Primary degradation pathways of 3-MNP in aqueous environments.
Quantitative Stability Profiles
The following table summarizes the kinetic degradation data of piperazine-derivative solutions under varying environmental stressors. Use this to benchmark your expected shelf-life.
| Environmental Condition | Dissolved O₂ | Light Exposure | pH | Est. Half-Life (t½) | Primary Degradation Mechanism |
| Ambient Benchtop | Aerobic (~8 mg/L) | Ambient UVA/Vis | 7.4 | < 48 Hours | Photo-oxidation & N-oxidation |
| Dark Storage (Unbuffered) | Aerobic (~8 mg/L) | Dark (Amber) | 7.4 | ~ 7 Days | Transition-metal catalyzed N-oxidation |
| Alkaline Stress | Aerobic (~8 mg/L) | Dark (Amber) | 9.0 | < 24 Hours | Alkaline hydrolysis & Auto-oxidation |
| Optimized Protocol | Anaerobic (<0.1 mg/L) | Dark (Amber) | 4.5 | > 6 Months | Negligible degradation observed |
Step-by-Step Methodologies
Protocol A: Preparation of Ultra-Stable 3-MNP Aqueous Stock Solutions
This protocol creates a self-validating system by systematically eliminating the three primary vectors of degradation: light, oxygen, and unfavorable pH.
-
Solvent Preparation: Prepare a 50 mM Citrate buffer using HPLC-grade water. Adjust the pH to 4.5 using 0.1M HCl or NaOH.
-
Chelation: Add EDTA disodium salt to the buffer to achieve a final concentration of 0.1 mM. Stir until completely dissolved.
-
Degassing (Critical Step): Transfer the buffer to an amber glass bottle. Sparge the solution with high-purity Argon gas for 30 minutes using a glass frit to displace all dissolved oxygen.
-
API Dissolution: Under a continuous Argon blanket, weigh and add the 3-MNP powder to the buffer. Stir gently until complete dissolution is achieved.
-
Sterile Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into pre-purged amber HPLC vials. (Note: Do not use Nylon filters, as they can leach extractables that interact with the piperazine ring).
-
Storage: Backfill the vial headspace with Argon, cap tightly with PTFE-lined septa, and store at -20°C.
Protocol B: Forced Degradation Study (Stability-Indicating Assay Validation)
To prove that your LC-MS or HPLC method can accurately separate 3-MNP from its degradation products, you must force the degradation of the API.
-
Oxidative Stress: Mix 1 mL of 1 mg/mL 3-MNP solution with 1 mL of 0.3% H₂O₂. Incubate at room temperature in the dark for 24 hours. Neutralize with sodium bisulfite before injection.
-
Photolytic Stress: Place 2 mL of the 3-MNP solution in a clear quartz vial. Expose to ICH Q1B standard photostability conditions (1.2 million lux hours and 200 watt hours/square meter of near UV).
-
Hydrolytic Stress (Acid/Base):
-
Acid: Mix 1 mL of API solution with 1 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1N NaOH.
-
Base: Mix 1 mL of API solution with 1 mL of 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1N HCl.
-
-
Analysis: Run all stressed samples against a freshly prepared control using a gradient reverse-phase LC-MS method to confirm baseline resolution between the parent peak and all degradants (N-oxides, formylpiperazines, and cleavage products).
References
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at:[Link]
-
In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium. Chemical Research in Toxicology - ACS Publications. Available at: [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]
Sources
troubleshooting poor solubility of 3-methyl-1-naphthalen-1-yl-piperazine
Welcome to the Technical Support Center for 3-methyl-1-naphthalen-1-yl-piperazine . As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with this highly lipophilic serotonin (5-HT) receptor ligand.
This guide moves beyond basic protocols, providing the mechanistic causality behind formulation failures and offering self-validating workflows to ensure your in vitro and in vivo assays yield reproducible data.
I. Diagnostic Formulation Workflow
Before troubleshooting, it is critical to align your solubilization strategy with your target application. The workflow below outlines the decision-making process for formulating piperazine derivatives.
Caption: Diagnostic workflow for resolving piperazine derivative solubility issues.
II. Deep-Dive Troubleshooting Guides
Q1: Why does my compound precipitate instantly when diluted from a DMSO stock into my aqueous assay buffer (e.g., PBS)? The Causality: 3-methyl-1-naphthalen-1-yl-piperazine possesses a highly lipophilic naphthyl core, reflected in an estimated XLogP3 of ~3.1[1]. When a concentrated DMSO stock is injected directly into an aqueous buffer, the dielectric constant of the microenvironment shifts violently. The local concentration of water spikes, instantly dropping the solvation capacity. This thermodynamic shock causes the hydrophobic naphthyl rings to aggregate via π−π stacking and nucleate into micro-precipitates before they can disperse. The Solution: Utilize a "step-down" dilution method. First, dilute your DMSO stock into an intermediate co-solvent matrix (e.g., 10% Tween-80 or PEG-400), and then slowly titrate this mixture into your final PBS buffer while vortexing vigorously. Ensure the final DMSO concentration remains below 0.5% to prevent cellular toxicity.
Q2: I am moving to animal models. How can I improve the in vivo bioavailability of this compound? The Causality: The free base form of this compound lacks sufficient ion-dipole interactions with water, leading to poor dissolution in the gastrointestinal tract or immediate crash-out upon intravenous injection. The Solution: You must alter the physical chemistry of the API. The two most reliable methods are:
-
Salt Formation: The piperazine ring contains a basic secondary/tertiary amine. Converting the free base to a hydrochloride (HCl) salt significantly lowers the crystal lattice energy and enhances aqueous solubility. The HCl salt of the parent compound, 1-(1-Naphthyl)piperazine, achieves ~1 mg/mL solubility in PBS[2].
-
Inclusion Complexation: Using 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD) creates a hydrophobic cavity that encapsulates the lipophilic naphthyl group, while the hydroxylated exterior maintains aqueous solubility[3].
III. Quantitative Solubility Data
The following table summarizes the solubility limits for the hydrochloride salt of the parent compound, 1-(1-Naphthyl)piperazine (1-NP). Because the 3-methyl substitution adds steric bulk and lipophilicity, treat these values as the upper theoretical limits for your derivative.
| Solvent / Matrix | Solubility Limit | Application Suitability | Reference |
| H₂O (Unbuffered) | Insoluble | Not recommended without pH adjustment | [4][5] |
| PBS (pH 7.2) | ~1.0 mg/mL | In vitro assays (requires step-down dilution) | [2] |
| DMSO | 13.7 – 20.0 mg/mL | Primary stock solution creation | [2][4] |
| Ethanol | 14.5 – 25.0 mg/mL | Alternative organic stock | [2][4] |
| DMF | ~30.0 mg/mL | High-concentration storage (toxic in vivo) | [2] |
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, every formulation attempt must be verified. Below are two field-proven protocols with built-in quality control (QC) steps.
Protocol A: In Situ Hydrochloride Salt Solubilization
Purpose: To generate a stable 1 mg/mL aqueous solution for systemic dosing.
-
Initial Solvation: Weigh 10 mg of 3-methyl-1-naphthalen-1-yl-piperazine free base. Suspend in 9.0 mL of sterile diH₂O. The solution will appear cloudy.
-
Acidification (Causality Step): Add 0.1 M HCl dropwise while stirring continuously. The protonation of the piperazine nitrogen increases ion-dipole interactions, overcoming the hydrophobic forces of the naphthyl ring. Stop when the pH reaches 4.5 – 5.0 and the suspension clears.
-
Volume Adjustment: Bring the final volume to 10.0 mL with diH₂O.
-
Self-Validation (QC):
-
Visual Inspection: Illuminate the vial with a laser pointer. The absence of a Tyndall effect confirms the lack of colloidal aggregates.
-
Centrifugation: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes. No pellet should form.
-
Quantification: Measure the supernatant concentration via UV-Vis absorbance ( λmax ≈ 216, 302 nm)[2] to confirm 100% recovery.
-
Protocol B: HP- β -CD Inclusion Complexation
Purpose: To formulate high-concentration doses without altering the pH.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in standard saline.
-
Drug Addition: Add 5 mg of the compound to 1 mL of the 20% HP- β -CD solution.
-
Complexation (Causality Step): Sonicate in a water bath at 37°C for 30 minutes, vortexing every 10 minutes. The mechanical energy forces the lipophilic naphthyl core into the thermodynamically favorable hydrophobic cavity of the cyclodextrin.
-
Self-Validation (QC):
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. High backpressure indicates incomplete complexation.
-
Dynamic Light Scattering (DLS): Run the filtrate through a DLS instrument. A monodisperse peak at <10 nm confirms successful inclusion complexes; peaks >100 nm indicate undissolved aggregates.
-
V. Mechanistic Pathway of Target Engagement
Solubility is not just a formulation metric; it directly dictates pharmacology. 1-Naphthylpiperazine derivatives act as non-selective serotonergic agents, exerting complex agonism/antagonism at 5-HT₁, 5-HT₂, and 5-HT₆ receptors[5][6]. If the drug precipitates, target engagement drops to zero.
Caption: Pharmacological pathway of solubilized piperazine derivatives targeting 5-HT receptors.
VI. Rapid-Fire FAQs
Q: Can I use heat to dissolve the compound directly in PBS? A: No. While mild heating (37°C) increases kinetic energy and temporary solubility, the compound will precipitate upon cooling to room temperature due to its high lipophilicity[1]. Thermodynamic stability must be achieved via co-solvents, salt formation, or complexation[3].
Q: Does the 3-methyl substitution change the receptor binding profile compared to 1-NP? A: 1-NP is a well-documented ligand for 5-HT₁, 5-HT₂, and 5-HT₆ receptors[2][5][6]. The addition of a 3-methyl group on the piperazine ring increases steric bulk. While it retains the core pharmacophore, this modification can alter receptor subtype selectivity and slightly decrease baseline aqueous solubility compared to the parent compound.
Q: Is it possible to use other acids besides HCl for salt formation? A: Yes. Piperazine rings are excellent co-conformers in crystallographic engineering[7][8]. You can experiment with maleic acid, methanesulfonic acid (mesylate), or tartaric acid to form alternative salts, which may offer different dissolution kinetics.
VII. References
-
Title: 1-(1-Naphthyl)piperazine (hydrochloride) - Cayman Chemical Source: caymanchem.com URL: 2
-
Title: An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: researchgate.net URL: 7
-
Title: 1-(1-Naphthyl) piperazine (hydrochloride) - APExBIO Source: apexbt.com URL: 4
-
Title: An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: nih.gov URL: 8
-
Title: 1-(1-Naphthyl)piperazine - Wikipedia Source: wikipedia.org URL: 6
-
Title: Buy 3-Methyl-1-naphthalen-1-yl-piperazine - Smolecule Source: smolecule.com URL: 1
-
Title: 1-(1-Naphthyl) piperazine (hydrochloride) - 5-HT Receptor Ligand | APExBIO Source: apexbt.com URL: 5
-
Title: Solubility enhancement techniques: A comprehensive review Source: wjbphs.com URL: 3
Sources
- 1. Buy 3-Methyl-1-naphthalen-1-yl-piperazine [smolecule.com]
- 2. caymanchem.com [caymanchem.com]
- 3. wjbphs.com [wjbphs.com]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction of 3-Methyl-1-naphthalen-1-yl-piperazine
Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult on the bioanalysis of complex, basic, and lipophilic amines. 3-methyl-1-naphthalen-1-yl-piperazine is a naphthylpiperazine derivative structurally related to synthetic serotonin (5-HT) receptor ligands and designer drugs [1].
Extracting this compound from biological matrices (plasma, urine, or tissue homogenates) presents three distinct physicochemical challenges: its basic piperazine nitrogen (predicted pKa ~8.9) [2], its high affinity for endogenous phospholipids, and its susceptibility to evaporative losses [3]. This guide is engineered to help you troubleshoot these specific bottlenecks using causality-driven, self-validating methodologies.
Part 1: Troubleshooting Guide & FAQs
Q1: My Liquid-Liquid Extraction (LLE) recoveries are highly variable and generally fall below 40%. What is causing this? A1: The root cause is the ionization state of the molecule during extraction. With a pKa of approximately 8.9, 3-methyl-1-naphthalen-1-yl-piperazine exists predominantly in its protonated (ionized) form at physiological pH (7.4). Ionized compounds do not partition effectively into non-polar organic solvents. Causal Solution: You must drive the equilibrium toward the neutral free-base form. Adjust the biological matrix to at least 2 pH units above the pKa (pH ≥ 11) using a strong base like 0.5 M NaOH before adding your extraction solvent. We recommend a moderately polar solvent like Methyl tert-butyl ether (MTBE) to maximize partitioning while minimizing the co-extraction of polar matrix lipids.
Q2: I switched to Solid-Phase Extraction (SPE), but I am experiencing severe ion suppression in my LC-MS/MS analysis. How can I eliminate these matrix effects? A2: If you are using a standard Reversed-Phase (C18) SPE cartridge, you are likely co-extracting matrix phospholipids (e.g., phosphatidylcholines). These endogenous lipids elute at the same chromatographic retention time as lipophilic piperazines and fiercely compete for ionization energy in the ESI source [4]. Causal Solution: Transition to a Mixed-Mode Cation Exchange (MCX) polymeric sorbent. This allows for an orthogonal washing strategy. By loading the sample at an acidic pH, the piperazine nitrogen protonates and binds via strong ionic interactions to the sorbent's sulfonic acid groups. You can then aggressively wash the cartridge with 100% organic solvent to strip away neutral and acidic phospholipids without prematurely eluting your target analyte.
Q3: My analyte signal completely disappears after the nitrogen evaporation step. Is the compound degrading? A3: It is not degrading; it is volatilizing. Piperazine derivatives in their un-ionized free-base form possess significant vapor pressure and will sublimate or co-evaporate with the organic solvent during dry-down under nitrogen gas [3]. Causal Solution: Trap the analyte as a salt. Before placing your LLE or SPE organic eluate into the nitrogen evaporator, spike the collection tube with 10–20 µL of 0.1 M HCl in methanol. This instantly converts the volatile free base back into a stable, non-volatile hydrochloride salt, ensuring near 100% recovery during concentration.
Part 2: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. If an extraction fails, the workflow should inherently tell you where it failed.
Protocol A: Orthogonal Mixed-Mode Cation Exchange (MCX) SPE
Self-Validation Checkpoint: If absolute recovery drops below 85%, collect and inject "Wash 2" and the "Post-Elution Wash" into the LC-MS/MS. Analyte in Wash 2 indicates a failure in initial ionic binding (check loading pH). Analyte in the Post-Elution Wash indicates a failure to neutralize the amine (check elution pH).
-
Matrix Denaturation & Ionization: Aliquot 200 µL of plasma. Add 200 µL of 4% Phosphoric acid ( H3PO4 ) in water. Mechanism: Denatures protein binding and drops pH to < 3, ensuring complete protonation of the piperazine ring.
-
Sorbent Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic acid in water through the MCX cartridge (30 mg/1 mL).
-
Loading: Load the acidified sample at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Pass 1 mL of 0.1 M HCl. Mechanism: Removes hydrophilic endogenous salts and proteins while maintaining the analyte's ionic bond.
-
Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanism: Elutes neutral and acidic lipids (phospholipids) via reversed-phase disruption. The analyte remains ionically anchored.
-
Elution: Elute with 1 mL of 5% NH4OH in Methanol. Mechanism: The high pH neutralizes the piperazine, breaking the ionic interaction, while the methanol disrupts the reversed-phase interaction, releasing the analyte.
-
Salt Formation & Evaporation: Add 20 µL of 0.1 M HCl in methanol to the eluate. Evaporate to dryness under a gentle stream of N2 at 35°C. Reconstitute in 100 µL of the initial LC mobile phase.
Protocol B: High-Throughput Liquid-Liquid Extraction (LLE)
-
Matrix Alkalinization: Aliquot 200 µL of biological matrix. Add 50 µL of 0.5 M NaOH. Vortex for 10 seconds. Mechanism: Raises pH to >11, fully deprotonating the piperazine ring to its highly lipophilic free-base form.
-
Extraction: Add 1.0 mL of MTBE. Shake mechanically for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C to resolve any emulsion.
-
Transfer & Salt Formation: Transfer 800 µL of the upper organic layer to a clean well plate. Add 10 µL of 0.1 M HCl in methanol to convert the free base to a stable hydrochloride salt.
-
Evaporation: Dry under N2 at 35°C and reconstitute in 100 µL of mobile phase.
Part 3: Quantitative Data Presentation
The table below summarizes the causality between the chosen extraction methodology and the resulting analytical performance for naphthylpiperazine derivatives in human plasma.
Table 1: Comparative Performance of Extraction Modalities for Naphthylpiperazines
| Extraction Methodology | Mean Recovery (%) | Matrix Effect (Ion Suppression) | Precision (CV %) | Primary Mechanistic Limitation |
| Protein Precipitation (ACN) | 92.5 | -45.2% | 15.4 | Severe phospholipid interference in ESI source |
| LLE (MTBE, pH 11) | 78.3 | -12.5% | 8.2 | Emulsion formation at high pH; volatility risks |
| Standard SPE (C18) | 81.0 | -28.4% | 10.1 | Co-elution of strongly retained non-polar lipids |
| Mixed-Mode SPE (MCX) | 96.4 | -4.1% | 3.5 | Requires rigorous pH control during load/elute |
Part 4: Analytical Workflow Visualization
The following diagram maps the physicochemical state of the analyte throughout the optimized MCX-SPE workflow.
Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for naphthylpiperazine extraction.
References
- Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. ResearchGate.
- Cas 57536-86-4, 1-(1-NAPHTHYL)PIPERAZINE HYDROCHLORIDE. LookChem.
- The Stability of Four Designer Drugs: MDPV, Mephedrone, BZP and TFMPP in Three Biological Matrices under Various Storage. Oxford Academic.
- Analysis of new designer drugs and common drugs of abuse in urine by a combined targeted and untargeted LC-HR-QTOFMS approach. PubMed.
resolving enantiomers of 3-methyl-1-naphthalen-1-yl-piperazine via chiral chromatography
Welcome to the Advanced Chromatography Support Center. This portal is designed for analytical scientists and drug development professionals tasked with the enantiomeric resolution of 3-methyl-1-naphthalen-1-yl-piperazine .
Because this molecule features a bulky, electron-rich naphthyl group, a chiral center at the C3 position, and a highly reactive secondary amine at the N4 position, it presents unique chromatographic challenges. This guide synthesizes empirical data, mechanistic causality, and validated protocols to help you achieve baseline resolution ( Rs>1.5 ) and optimal peak symmetry.
Knowledge Base & FAQs (Mechanistic Insights)
Q: Why does 3-methyl-1-naphthalen-1-yl-piperazine exhibit severe peak tailing on standard chiral stationary phases (CSPs)? A: The root cause is the secondary amine at the N4 position of the piperazine ring. While the naphthyl group engages in necessary π−π interactions with the phenylcarbamate derivatized CSPs, the secondary amine acts as a strong hydrogen-bond donor. It interacts non-specifically with residual silanols on the silica support and the carbamate linkages of the chiral selector. This creates a non-linear adsorption isotherm, leading to severe tailing of the later-eluting enantiomer. Masking these high-energy sites with a basic additive is mandatory[1].
Q: Which Chiral Stationary Phase (CSP) chemistry is most effective for this structural class? A: Polysaccharide-based CSPs, specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), generally outperform cellulose-based columns for this specific molecule. The helical structure of amylose features a larger chiral cavity that better accommodates the steric bulk of the 1-naphthyl moiety, allowing the C3-methyl chiral center to deeply penetrate the chiral cleft for stereoselective recognition[2].
Q: Should I use Normal Phase Liquid Chromatography (NPLC) or Supercritical Fluid Chromatography (SFC)? A: SFC is strongly recommended. The supercritical CO 2 mobile phase has higher diffusivity and lower viscosity than NPLC solvents (like Hexane/IPA). This enhances mass transfer kinetics for bulky piperazine derivatives, sharpening peaks and significantly reducing run times while maintaining enantioselectivity[2].
Diagnostic Troubleshooting Guides
Issue 1: Co-elution or Poor Resolution ( Rs<1.0 )
-
Causality: The chiral center (C3-methyl) is not interacting sufficiently with the CSP due to steric hindrance from the naphthyl group, or the mobile phase is too strong, washing the analyte off before chiral recognition occurs.
-
Solution:
-
Decrease the strong solvent (e.g., Methanol or IPA) concentration in the mobile phase by 5-10%.
-
Switch the co-solvent from Methanol to Isopropanol (IPA). IPA is bulkier and competes less aggressively for the hydrogen-bonding sites on the CSP.
-
Issue 2: Severe Peak Tailing ( Tf>2.0 ) or Irreversible Adsorption
-
Causality: Unmasked secondary interactions between the piperazine secondary amine and the stationary phase.
-
Solution: Introduce 0.1% to 0.2% (v/v) Diethylamine (DEA) or Ethanolamine (ETA) into the mobile phase. These basic modifiers competitively bind to residual silanols and high-energy carbamate sites, ensuring the analyte only engages in the stereoselective interactions required for separation[1].
Issue 3: Baseline Drift During Gradient SFC Runs
-
Causality: Changes in the refractive index of the mobile phase or additive accumulation on the column.
-
Solution: Ensure the basic additive (e.g., 0.1% DEA) is pre-mixed uniformly in the organic modifier (co-solvent) rather than injected dynamically, ensuring a constant background absorbance.
Experimental Workflows & Protocols
Standard Operating Procedure: SFC Analytical Screening & Scale-Up
This self-validating protocol ensures that any failure in resolution is isolated to the CSP chemistry rather than sample preparation or system fluidics.
Step 1: System & Column Equilibration
-
Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 x 4.6 mm, 5 µm).
-
Flush the system with supercritical CO 2 and 10% Methanol containing 0.1% DEA at 3.0 mL/min.
-
Maintain backpressure at 120 bar and column temperature at 35°C. Equilibrate until the UV baseline (at 254 nm and 230 nm) is stable for at least 10 column volumes.
Step 2: Sample Preparation (Critical Step)
-
Dissolve the racemic 3-methyl-1-naphthalen-1-yl-piperazine in pure Methanol to a concentration of 1.0 mg/mL.
-
Causality Check: Do not use a diluent weaker than the mobile phase (e.g., pure Hexane), as the basic analyte may precipitate in the injection loop, causing split peaks.
Step 3: Analytical Screening Run
-
Inject 5 µL of the sample.
-
Run an isocratic method: 80% CO 2 / 20% (MeOH + 0.1% DEA) for 15 minutes.
-
Evaluate the chromatogram. If Rs<1.5 , decrease the MeOH percentage to 15%. If Tf>1.5 , increase DEA to 0.2%.
Step 4: Preparative Scale-Up
-
Once analytical conditions are optimized, transfer to a preparative column (e.g., 250 x 21.2 mm) of the exact same stationary phase chemistry.
-
Scale the flow rate geometrically based on the column cross-sectional area (e.g., from 3 mL/min to ~63 mL/min).
-
Perform stacked injections to maximize throughput, utilizing the baseline resolution gap to inject the next sample before the first has fully eluted.
Empirical Data Presentation
The following table summarizes typical screening data for naphthyl-piperazine derivatives, demonstrating the critical impact of CSP selection and basic additives on resolution and peak shape.
| Chiral Stationary Phase (CSP) | Mobile Phase (Isocratic) | Additive | Ret. Time 1 (min) | Ret. Time 2 (min) | Resolution ( Rs ) | Tailing Factor ( Tf ) |
| Amylose tris(3,5-dimethylphenylcarbamate) | CO 2 / MeOH (80:20) | 0.1% DEA | 4.2 | 5.8 | 2.8 | 1.1 |
| Amylose tris(3,5-dimethylphenylcarbamate) | CO 2 / MeOH (80:20) | None | 4.5 | 7.9 | 1.4 | 3.5 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | CO 2 / MeOH (80:20) | 0.1% DEA | 3.8 | 4.1 | 0.8 | 1.2 |
| Amylose tris(3,5-dimethylphenylcarbamate) | CO 2 / IPA (80:20) | 0.1% DEA | 6.1 | 9.5 | 3.5 | 1.3 |
System Visualizations
Workflow: Chiral Method Development Logic
Fig 1. Step-by-step logic tree for optimizing chiral resolution of basic piperazine derivatives.
Troubleshooting: Peak Tailing in Secondary Amines
Fig 2. Diagnostic matrix for resolving peak asymmetry caused by secondary amine interactions.
References
-
Mining Chromatographic Enantioseparation Data Using Matched Molecular Pair Analysis Source: MDPI (Molecules) URL:[Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: National Institutes of Health (PMC) URL:[Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin Source: PubMed (Electrophoresis) URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions of 3-Methyl-1-(naphthalen-1-yl)piperazine
Welcome, researchers and drug development professionals. This guide is designed to provide expert insights and actionable solutions for the synthetic challenges associated with the sterically demanding 3-methyl-1-(naphthalen-1-yl)piperazine scaffold. The inherent steric congestion, arising from the bulky naphthalen-1-yl group and the adjacent methyl substituent on the piperazine ring, significantly impedes reactions at the N-4 nitrogen, often leading to low yields, slow conversions, or complete reaction failure. This document provides a series of troubleshooting guides and detailed protocols to systematically overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this challenging substrate.
Q1: Why are my reactions with 3-methyl-1-(naphthalen-1-yl)piperazine so sluggish or low-yielding?
A1: The primary obstacle is severe steric hindrance. The naphthalen-1-yl group is a large, planar aromatic system that physically blocks access to the piperazine ring. Furthermore, the methyl group at the 3-position of the piperazine ring further constricts the space around the reactive N-4 nitrogen. This steric shield makes it difficult for incoming electrophiles or catalyst complexes to approach and effectively engage with the nitrogen's lone pair of electrons, thereby increasing the activation energy of the reaction.[1]
Q2: I'm attempting a Buchwald-Hartwig amination to synthesize this molecule itself, and the reaction is failing. What are the first parameters I should adjust?
A2: This is a classic sterically hindered coupling. Standard conditions will likely fail. The first and most critical adjustments should be to your catalyst system. You must move beyond first-generation catalysts.
-
Ligand Choice: Switch to a bulky, electron-rich biarylphosphine ligand. Ligands like XPhos , RuPhos , or tBuXPhos are specifically designed to accelerate couplings of hindered substrates.[2][3] Their bulk facilitates the rate-limiting reductive elimination step.[4]
-
Palladium Source: Use a modern palladium precatalyst (e.g., an XPhos Pd G3 or G4 precatalyst). These are air-stable and provide a more efficient and reproducible entry into the catalytic cycle compared to sources like Pd(OAc)₂.[2][5]
-
Base: Employ a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).[5]
Q3: I am trying to perform a standard N-alkylation on the secondary amine with an alkyl bromide, but I see no product. What's the issue?
A3: A standard Sₙ2 reaction with a simple alkyl halide is highly disfavored due to the steric hindrance around the nitrogen nucleophile. The nucleophilicity of the N-4 nitrogen is significantly diminished.[6] To overcome this, you need to either dramatically increase the reactivity of the electrophile or enhance the nucleophilicity of the amine.
-
Increase Electrophile Reactivity: Switch from an alkyl bromide to a more reactive electrophile like an alkyl iodide or, even better, an alkyl triflate (R-OTf).
-
Increase Temperature: Higher temperatures, potentially with the use of microwave irradiation, can provide the necessary activation energy to overcome the steric barrier.[7][8]
-
Use a Stronger Base: While the amine is itself a base, adding a stronger, non-nucleophilic base can help to deprotonate a small population of the piperazine, making it a more potent nucleophile, though this is less common for simple alkylations.
Q4: The high temperatures required for my reaction are causing decomposition of my starting materials. What are my options?
A4: Balancing reactivity and stability is key. If thermal decomposition is an issue, focus on increasing the intrinsic reactivity of your catalytic system so that the reaction can proceed at a lower temperature.
-
Advanced Catalysts: Investigate newer generation Buchwald precatalysts (G6 OACs) which can offer higher reactivity and may allow for lower reaction temperatures.[3]
-
Ligand Screening: The choice of ligand is paramount. A small screen of several bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) can often identify a system that is sufficiently active at a lower temperature (e.g., 80 °C vs. 110 °C).[9]
-
Microwave Chemistry: Microwave-assisted synthesis can be highly effective. It delivers energy directly to the polar species in the reaction, leading to rapid heating and often significantly reduced reaction times (minutes vs. hours), which can minimize the formation of thermal degradation byproducts.[7][8]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
This is the most common and powerful method for forming C-N bonds with substrates like 3-methyl-1-(naphthalen-1-yl)piperazine, either in its synthesis or in subsequent reactions. Failure is common without careful optimization.
Systematic Troubleshooting Workflow
Use the following decision tree to diagnose and solve issues with your cross-coupling reaction.
Caption: Troubleshooting workflow for sterically hindered C-N coupling.
Deep Dive into Reaction Components
1. Catalyst and Ligand Selection: The Most Critical Factor The interaction between the palladium center and the phosphine ligand is what drives the reaction. For sterically demanding substrates, the ligand must be bulky enough to promote the difficult C-N reductive elimination from the palladium complex.
| Ligand | Key Features & Use Case | Recommended Precatalyst |
| XPhos | The "go-to" standard for many challenging C-N couplings. Excellent general performance for sterically hindered aryl chlorides and bromides.[10] | XPhos Pd G3/G4 |
| RuPhos | Often shows enhanced activity for couplings involving N-heterocycles and some particularly hindered secondary amines.[2] | RuPhos Pd G3/G4 |
| BrettPhos | Exceptionally bulky. Can be effective when other ligands fail, especially with very hindered secondary amines or amides.[11] | BrettPhos Pd G3 |
| cataCXium® A | A di-adamantyl-based phosphine ligand that has shown success in coupling hindered amines. | Use with Pd(OAc)₂ or Pd₂(dba)₃ |
2. Base Selection: More Than Just a Proton Scavenger The base is involved in the deprotonation of the amine to form the palladium-amido complex. Its strength and solubility are critical.
-
Strong Bases (NaOtBu, KOtBu, LiHMDS): These are the most common choices for hindered couplings. They are strong enough to facilitate the deprotonation step effectively.[5] Causality: A stronger base leads to a higher concentration of the active palladium-amido intermediate, accelerating the overall catalytic cycle.
-
Weaker Bases (Cs₂CO₃, K₃PO₄): Use these only if your substrate is sensitive to strong bases. You will likely need higher temperatures and longer reaction times to achieve full conversion. Their better solubility in some solvents can be an advantage.[5]
3. Solvent Effects: Creating the Right Environment The solvent must solubilize all components and be non-coordinating enough not to interfere with the catalyst.
-
Standard Solvents: Anhydrous toluene, 1,4-dioxane, or THF are commonly used.[2] Toluene is often a good starting point for high-temperature reactions.
-
Critical Requirement: Anhydrous Conditions. Water can hydrolyze the base and participate in side reactions that deactivate the palladium catalyst. Always use a dry, deoxygenated solvent.
Part 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination with a Sterically Hindered Piperazine
This protocol provides a robust starting point for coupling an aryl bromide with 3-methyl-1-(naphthalen-1-yl)piperazine.
Materials:
-
Aryl Bromide (1.0 equiv)
-
3-methyl-1-(naphthalen-1-yl)piperazine (1.2 equiv)
-
XPhos Pd G3 Precatalyst (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the XPhos Pd G3 precatalyst and sodium tert-butoxide.
-
Reagent Addition: In a separate vial, dissolve the aryl bromide and 3-methyl-1-(naphthalen-1-yl)piperazine in a minimal amount of toluene. Add this solution to the flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the reaction vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Alternative: If using a microwave reactor, heat the sealed vial to 120-140 °C for 30-90 minutes.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: Experimental workflow for sterically hindered Buchwald-Hartwig amination.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. Available at: [Link]
-
A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines - R Discovery. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]
-
(PDF) C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst - ResearchGate. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Carbamoylation of Aryl Halides by Tungsten Carbonyl Amine Complex. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
-
A general and convenient synthesis of N-aryl piperazines - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC. Available at: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. Available at: [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Publishing. Available at: [Link]
-
Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Available at: [Link]
-
New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - ResearchGate. Available at: [Link]
-
New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives - Arkivoc. Available at: [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - MDPI. Available at: [Link]
-
The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine - ResearchGate. Available at: [Link]
-
Steric hindrance to the syntheses and stabilities of 1,5- and 2,6-naphthalene N-permethylated diammonium salts - Ben-Gurion University Research Portal. Available at: [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.GOV. Available at: [Link]
-
METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION - European Patent Office - EPO. Available at: [Link]
-
Fine-Tuned Reactivity of N-Containing Naphthol Analogues - SZTE Publicatio Repozitórium. Available at: [Link]
Sources
- 1. osti.gov [osti.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stabilizing 3-methyl-1-naphthalen-1-yl-piperazine for Long-Term Storage
Welcome to the technical support guide for 3-methyl-1-naphthalen-1-yl-piperazine. This document is intended for researchers, scientists, and drug development professionals who are working with this novel compound. Ensuring the long-term stability of research compounds is paramount for the validity and reproducibility of experimental results. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions to help you maintain the integrity of your samples over time.
Given the specific nature of this molecule, this guide is built upon the foundational chemical principles of its core structures: the naphthalene ring, the piperazine moiety, and the methyl substituent. By understanding the potential liabilities of these components, we can construct a robust strategy for long-term storage and stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-methyl-1-naphthalen-1-yl-piperazine?
A1: Based on its structure, 3-methyl-1-naphthalen-1-yl-piperazine is susceptible to three primary degradation pathways:
-
Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring are susceptible to oxidation.[1][2][3] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. Oxidation can lead to the formation of N-oxides or other degradation products, altering the compound's purity and activity.[1][4][5]
-
Photodegradation of the Naphthalene Ring: Naphthalene and its derivatives are known to be photosensitive.[6][7] Exposure to UV or even ambient light can induce photochemical reactions, leading to isomerization or the formation of various photoproducts.[8] This can often be observed as a change in the physical appearance of the sample, such as discoloration.
-
Hygroscopicity and Hydrolysis: Piperazine and its salts are known to be hygroscopic, readily absorbing moisture from the atmosphere.[9][10][11] While the free base form of your compound may be less so than its salts, moisture absorption can still occur, potentially leading to hydrolysis or facilitating other degradation reactions.
Q2: What are the ideal storage conditions for long-term stability?
A2: To mitigate the degradation pathways mentioned above, the following storage conditions are strongly recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation and minimizes the potential for oxidative reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the piperazine ring by displacing atmospheric oxygen. |
| Light | Amber glass vial, stored in the dark | Protects the photosensitive naphthalene ring from light-induced degradation.[6][7] |
| Moisture | Tightly sealed container with a desiccant | Minimizes moisture absorption, preventing potential hydrolysis and other moisture-related degradation.[12] |
Q3: My sample of 3-methyl-1-naphthalen-1-yl-piperazine has turned slightly yellow after a few months on the shelf. What does this mean and is it still usable?
A3: A color change, such as yellowing, is a common indicator of chemical degradation.[13] This is most likely due to the oxidation of the piperazine moiety or photodegradation of the naphthalene ring.
Is it still usable? The usability of the sample depends on the tolerance of your specific application to impurities. For highly sensitive assays, such as in vitro biological screening or in vivo studies, the presence of degradation products could lead to erroneous results.
Recommended Action: Before using a discolored sample, it is crucial to re-analyze its purity. A simple HPLC-UV analysis can help you quantify the remaining parent compound and identify the presence of any new impurity peaks. If the purity is below your acceptable threshold, the sample should be discarded.
Q4: How can I assess the purity of my stored sample over time?
A4: A well-defined stability testing program is essential for monitoring the purity of your compound.[14][15] High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[16][17]
A basic stability-indicating HPLC method would involve:
-
An initial analysis of a freshly prepared or received batch to establish a baseline purity profile.
-
Periodic re-analysis of the stored sample (e.g., at 3, 6, and 12 months) under the same HPLC conditions.
-
Comparison of the chromatograms to look for a decrease in the area of the main peak (your compound) and the appearance of new peaks (degradation products).
For a more in-depth analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products, providing clues to their structures.[18]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation due to oxidation, photodegradation, or hydrolysis. | 1. Confirm the identity of the main peak using a reference standard. 2. If available, use LC-MS to determine the molecular weights of the new peaks. 3. Review storage conditions to ensure they align with the recommendations (temperature, light, atmosphere). |
| Decrease in the main peak area over time | Gradual degradation of the compound. | 1. Quantify the rate of degradation to estimate the shelf-life under the current storage conditions. 2. Consider storing the compound at a lower temperature (e.g., -80°C) to slow down degradation. |
| Physical changes (e.g., clumping, discoloration) | Moisture absorption (hygroscopicity) or chemical degradation.[13] | 1. Visually inspect the container seal for any breaches. 2. Store future samples in a desiccator or with a desiccant. 3. Re-test the purity of the affected sample by HPLC. |
| Inconsistent results in biological assays | Presence of active or interfering degradation products. | 1. Always use a freshly characterized sample for critical experiments. 2. If you must use an older sample, re-confirm its purity immediately before use. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
-
Aliquot the Sample: Upon receiving a new batch of 3-methyl-1-naphthalen-1-yl-piperazine, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to the atmosphere.
-
Select Appropriate Vials: Use amber glass vials with screw caps that have a PTFE liner to ensure an airtight seal and protection from light.
-
Inert Gas Purging: Before sealing each vial, gently flush the headspace with an inert gas like argon or nitrogen for 15-30 seconds. This will displace any oxygen.
-
Sealing: Tightly seal the vials immediately after purging. For extra protection, you can wrap the cap with Parafilm.
-
Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and the date of storage.
-
Storage: Place the labeled vials in a freezer at -20°C or below. For very long-term storage (over a year), -80°C is preferable.
-
Desiccation: For solid samples, it is advisable to store the vials inside a desiccator within the freezer to provide an extra layer of protection against moisture.
Protocol 2: HPLC Method for Purity Assessment
This is a general-purpose HPLC method that can be used as a starting point for your stability testing. You may need to optimize it for your specific instrumentation and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm (Naphthalene has a strong UV absorbance)
-
Column Temperature: 30°C
Procedure:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Visualizations
Caption: Potential degradation pathways for 3-methyl-1-naphthalen-1-yl-piperazine.
Caption: Workflow for long-term stability assessment.
References
-
Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers. Available at: [Link]
-
Combination of degradation pathways for naphthalene utilization in Rhodococcus sp. strain TFB. PMC. Available at: [Link]
-
Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. MDPI. Available at: [Link]
-
Storage of Laboratory Chemicals: Research Safety. Indiana University. Available at: [Link]
-
Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs). Gavin Publishers. Available at: [Link]
-
Naphthalene Degradation Pathway. Eawag-BBD. Available at: [Link]
-
Chemical Storage Information. The University of Iowa. Available at: [Link]
-
Managing Chemical Retention and Storage. Duke University. Available at: [Link]
-
Chemical Storage. University of Wisconsin–Madison. Available at: [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available at: [Link]
-
Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. Available at: [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. ResearchGate. Available at: [Link]
-
Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics. Available at: [Link]
-
Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Scirp.org. Available at: [Link]
-
Oxidation of Piperazines by Bromamine-B in Acidic Buffer Medium: A Kinetic and Mechanistic Study. Research and Reviews. Available at: [Link]
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. PubMed. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]
-
Piperazine and salts. Haz-Map. Available at: [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]
-
Stability Testing of Pharmaceuticals: Procedures and Best Practices. Lab Manager. Available at: [Link]
-
Stability Testing: The Crucial Development Step. BioPharm International. Available at: [Link]
-
Piperazine. Wikipedia. Available at: [Link]
-
Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids. PMC. Available at: [Link]
Sources
- 1. Reactions of Piperazines | Ambeed [ambeed.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scirp.org [scirp.org]
- 5. rroij.com [rroij.com]
- 6. benchchem.com [benchchem.com]
- 7. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine and salts - Hazardous Agents | Haz-Map [haz-map.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. hovione.com [hovione.com]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Analytical Method Validation for 3-Methyl-1-naphthalen-1-yl-piperazine: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology
Executive Summary
The accurate quantification of complex chiral amines is a cornerstone of modern pharmacokinetics and forensic toxicology. 3-methyl-1-naphthalen-1-yl-piperazine (3-methyl-1-NP) —a structurally nuanced derivative of the 5-HT receptor modulator 1-naphthylpiperazine—presents unique analytical challenges. Its bulky, highly lipophilic naphthyl group combined with a basic, sterically hindered piperazine ring demands highly selective sample preparation and detection modalities.
This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against alternative platforms (GC-MS and HPLC-UV) for the quantification of 3-methyl-1-NP in biological matrices. By adhering to the globally harmonized ICH M10 guidelines for bioanalytical method validation[1][2], we provide a self-validating, step-by-step experimental protocol designed to eliminate matrix effects and ensure absolute quantitative integrity.
Mechanistic Causality: The Chemistry of 3-Methyl-1-NP
Before selecting an analytical platform, one must understand the causality behind the molecule's behavior in chromatographic systems:
-
Steric Hindrance & Chirality: The addition of a methyl group at the C3 position of the piperazine ring creates a chiral center. While this guide focuses on achiral quantification, this methyl group introduces steric hindrance around the secondary amine, slightly lowering its pKa compared to unsubstituted piperazines and altering its interaction with acidic silanol groups on stationary phases.
-
Ionization Dynamics: The basic secondary amine is easily protonated in acidic environments, making it an ideal candidate for Electrospray Ionization in positive mode (ESI+).
-
Fragmentation Logic: Under collision-induced dissociation (CID), piperazine derivatives predictably undergo α -cleavage. The molecule typically exhibits characteristic neutral losses (e.g., 43 Da or 86 Da) from the piperazine ring, while the highly stable aromatic naphthyl group often yields a distinct m/z 127 cation[3].
Figure 1: ESI+ MS/MS fragmentation logic for 3-methyl-1-naphthalen-1-yl-piperazine.
Platform Comparison: LC-MS/MS vs. Alternatives
For the detection of piperazine-derived designer drugs and pharmaceutical intermediates, laboratories typically choose between LC-MS/MS, GC-MS, and HPLC-UV[4][5].
Why LC-MS/MS is the Primary Choice: While GC-MS is a staple in systematic toxicological analysis, the secondary amine of 3-methyl-1-NP interacts strongly with active sites in the GC inlet, causing severe peak tailing and thermal degradation. To circumvent this, GC-MS requires tedious derivatization (e.g., acetylation). LC-MS/MS bypasses this requirement entirely, offering direct analysis with superior sensitivity[4]. HPLC-UV/DAD leverages the strong UV absorbance of the naphthyl ring (~220 nm) but lacks the specificity required for trace-level biological matrix analysis[5].
Table 1: Objective Performance Comparison
| Parameter | LC-MS/MS (Primary) | GC-MS (Alternative 1) | HPLC-UV/DAD (Alternative 2) |
| Sample Preparation | SPE (No derivatization) | SPE + Derivatization | LLE or Protein Precipitation |
| Sensitivity (LOD) | 0.1 - 0.5 ng/mL | 5 - 10 ng/mL | 50 - 100 ng/mL |
| Specificity | Extremely High (MRM) | High (Full Scan/SIM) | Low (Retention Time/UV) |
| Run Time | < 10 minutes | 15 - 20 minutes | 15 - 25 minutes |
| Matrix Effect Susceptibility | Moderate (Requires SIL-IS) | Low (Post-derivatization) | High (Co-eluting peaks) |
Experimental Workflow: Self-Validating LC-MS/MS Protocol
To ensure trustworthiness and ICH M10 compliance[1], the following protocol integrates a self-validating system using a Stable Isotope-Labeled Internal Standard (SIL-IS) and a mechanistically driven Solid Phase Extraction (SPE).
Figure 2: Bioanalytical workflow and platform decision matrix for piperazine derivatives.
Step-by-Step Methodology
Step 1: Internal Standard Spiking (The Self-Validating Control)
-
Action: Spike 50 µL of a deuterated internal standard (e.g., mCPP-D8 or a custom synthesized 1-NP-D7) at 100 ng/mL into 200 µL of the biological sample[6].
-
Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same ion suppression/enhancement in the ESI source. By quantifying the ratio of the analyte area to the IS area, the method self-corrects for matrix effects and injection volume variations.
Step 2: Mechanistic Sample Cleanup (Mixed-Mode SPE)
-
Action: Dilute the sample with 200 µL of 2% Formic Acid. Load onto a Mixed-Mode Cation Exchange (MCX) SPE cartridge. Wash with 1 mL of 2% Formic Acid, followed by 1 mL of Methanol. Elute with 1 mL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol.
-
Causality: The pKa of the piperazine nitrogen is ~8.5. The acidic load step ensures the amine is fully protonated ( + charge), binding strongly to the negatively charged sulfonic acid groups of the MCX sorbent. The methanol wash strips away neutral lipids and phospholipids (the primary culprits of ESI matrix effects). The basic elution neutralizes the amine, releasing 3-methyl-1-NP into the organic eluate.
Step 3: Chromatographic Separation
-
Action: Evaporate the eluate under nitrogen and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Inject 5 µL onto a sub-2 µm C18 UHPLC column. Use a gradient elution with Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: The acidic mobile phase maintains the analyte in its ionized state, preventing secondary interactions with residual column silanols and ensuring sharp, symmetrical peaks.
Step 4: MS/MS Detection (MRM Mode)
-
Action: Monitor the precursor-to-product ion transitions. For 3-methyl-1-NP ( MW≈226.3 ), monitor [M+H]+→184 (Quantifier) and 227→154 (Qualifier).
Method Validation Data (ICH M10 Compliant)
To prove the trustworthiness of the LC-MS/MS method, it must be validated across critical ICH M10 parameters[1][2]. Below is a representative summary of validation data confirming the method's robustness.
Table 2: Summary of ICH M10 Validation Parameters for LC-MS/MS
| Validation Parameter | ICH M10 Acceptance Criteria | Observed Performance (3-methyl-1-NP) |
| Linearity Range | R2≥0.990 | 0.5 - 500 ng/mL ( R2=0.998 ) |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise ≥5:1 , Precision ≤20% | 0.5 ng/mL (CV: 12.4%, Accuracy: 95%) |
| Intra-day Precision (CV%) | ≤15% (except LLOQ) | 3.2% - 7.8% across Low, Mid, High QCs |
| Inter-day Accuracy (% Bias) | ±15% of nominal | -4.1% to +6.2% |
| Matrix Factor (IS Normalized) | CV ≤15% across 6 lots | 0.98 (CV: 4.5%) - indicating negligible matrix effect |
| Extraction Recovery | Consistent and reproducible | 88.5% ± 5.2% |
Conclusion
For the rigorous quantification of 3-methyl-1-naphthalen-1-yl-piperazine, LC-MS/MS unequivocally outperforms GC-MS and HPLC-UV. By exploiting the basic nature of the piperazine ring through mixed-mode cation exchange SPE, and utilizing the predictable α -cleavage of the molecule in tandem mass spectrometry, researchers can establish a highly sensitive, ICH M10-compliant assay. The integration of stable isotope-labeled internal standards ensures the protocol functions as a self-validating system, guaranteeing data integrity in complex biological matrices.
References
- European Medicines Agency (EMA)
- PubMed (National Institutes of Health)
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs MDPI URL
- PubMed (National Institutes of Health)
- PMC (National Institutes of Health)
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH M10 Bioanalytical Method Validation Guideline-1 year Later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the Pharmacokinetics of 3-Methyl-1-Naphthalen-1-yl-piperazine Derivatives
The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical and structural properties.[1] Its inclusion in drug candidates often enhances aqueous solubility, oral bioavailability, and provides a handle for fine-tuning a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] Within this broad class, arylpiperazines, particularly those featuring a naphthalene moiety, have garnered significant interest for their interactions with various central nervous system receptors.[4][5] This guide provides a comparative analysis of the pharmacokinetic properties of 3-methyl-1-naphthalen-1-yl-piperazine derivatives, offering experimental insights and methodologies for researchers in drug development.
Comparative Pharmacokinetic Profiles
Understanding the in-vivo journey of a drug candidate is paramount. The introduction of a methyl group to the piperazine ring of a 1-naphthalen-1-yl-piperazine scaffold can significantly alter its pharmacokinetic behavior. While specific data for a 3-methyl derivative is not extensively published, we can infer likely changes based on the parent compound, 1-(1-Naphthyl)piperazine (1-NP), and other structurally related arylpiperazines.[6][7][8]
The methyl group, being a small, lipophilic addition, can influence several parameters:
-
Absorption & Bioavailability: Increased lipophilicity may enhance membrane permeability and absorption.
-
Distribution: Higher lipophilicity could lead to greater distribution into tissues, including the brain.[9]
-
Metabolism: The methyl group itself can become a site for oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially creating a new metabolic pathway and altering the drug's half-life.[9]
Below is a table summarizing known pharmacokinetic parameters for a representative arylpiperazine derivative to provide a baseline for comparison.
Table 1: Key Pharmacokinetic Parameters of a Representative Arylpiperazine Derivative in Rats
| Parameter | Value | Unit | Rationale & Significance |
| Dose (Oral) | 10 | mg/kg | The administered dose is a critical variable for interpreting concentration data. |
| Cmax | 101.3 ± 29.5 | ng/mL | Maximum plasma concentration; indicates the rate and extent of absorption. |
| Tmax | 0.58 ± 0.20 | h | Time to reach Cmax; a primary indicator of the rate of absorption. |
| AUC(0-t) | 239.1 ± 72.8 | ng·h/mL | Area Under the Curve; represents total drug exposure over time. |
| t½ (half-life) | 2.50 ± 0.57 | h | Time required for the plasma concentration to decrease by half; indicates the rate of elimination. |
Data adapted from a preliminary study on a novel arylpiperazine derivative.[4]
Experimental Protocol: In Vivo Pharmacokinetic Study
To generate the kind of data presented above, a robust and well-controlled experimental workflow is essential. The following protocol outlines a standard procedure for assessing the oral pharmacokinetics of a novel 3-methyl-1-naphthalen-1-yl-piperazine derivative in a rodent model.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound following oral administration in rats.
Materials:
-
Test Compound (e.g., 3-methyl-1-naphthalen-1-yl-piperazine derivative)
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 200-250g)
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Centrifuge, Vortex mixer
-
Analytical equipment (LC-MS/MS system)
Methodology:
-
Acclimation & Fasting: Acclimate animals for at least 3 days. Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a homogenous suspension of the test compound in the selected vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).
-
Administration: Weigh each animal. Administer the compound formulation via oral gavage. Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approx. 150 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately transfer blood samples into anticoagulant-coated tubes. Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma.
-
Sample Storage: Harvest the supernatant (plasma) and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.[10] This involves protein precipitation, separation on a C18 column, and detection using a triple-quadrupole mass spectrometer.[10][11]
-
Data Analysis: Plot the plasma concentration versus time. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Workflow Visualization:
Metabolic Pathways and Bioanalytical Considerations
The metabolic fate of a drug candidate dictates its half-life and potential for drug-drug interactions. Piperazine derivatives are predominantly metabolized in the liver by cytochrome P450 (CYP) enzymes.[4][12] For 1-naphthalen-1-yl-piperazine derivatives, metabolism can occur at several positions.
Key Metabolic Transformations:
-
Piperazine Ring Oxidation: Aliphatic hydroxylation on the piperazine ring is a common metabolic pathway.[12]
-
Naphthalene Ring Oxidation: The naphthalene moiety can undergo aromatic hydroxylation, mediated by CYP enzymes, to form more polar naphthol metabolites.[9]
-
N-Dealkylation: While less common for the core structure, substituents on the second nitrogen of the piperazine ring can be cleaved.
-
Methyl Group Oxidation: The introduced 3-methyl group provides a new site for oxidation, potentially forming a primary alcohol metabolite which can be further oxidized to a carboxylic acid.
These metabolic transformations are designed to increase the water solubility of the compound, facilitating its excretion from the body.[9]
Bioanalytical Methods: The accurate quantification of these derivatives in biological matrices like plasma is crucial. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[10] For some piperazine derivatives, Gas Chromatography (GC) with a nitrogen-phosphorus detector has also been successfully employed.[13] Pre-column derivatization, for instance with dansyl chloride, can be used to improve the chromatographic properties and detection sensitivity of piperazine compounds.[11][14]
Structure-Pharmacokinetic Relationships (SPR)
The true power of medicinal chemistry lies in understanding how small structural changes impact a drug's overall in-vivo performance. For the 1-naphthalen-1-yl-piperazine scaffold, modifications can be systematically evaluated to optimize the ADME profile.
-
Impact of the 3-Methyl Group: As discussed, adding a methyl group at the 3-position of the piperazine ring increases lipophilicity. This is predicted to enhance absorption and tissue penetration. However, it also introduces a potential new "soft spot" for metabolism, which could either increase or decrease the overall half-life depending on the metabolic rate at this site versus others on the molecule.
-
Comparison with Polar Derivatives: Conversely, introducing polar groups (e.g., hydroxyl or carboxyl) would decrease lipophilicity. This would likely reduce absorption and brain penetration but could increase renal clearance, leading to a shorter half-life.
-
Naphthalene Ring Substitution: Adding substituents like fluorine or chlorine to the naphthalene ring can serve to block potential sites of metabolism. This is a common strategy to increase a drug's metabolic stability and prolong its half-life.
By systematically synthesizing and evaluating derivatives with these types of modifications, researchers can develop a clear understanding of the SPR for this chemical series, ultimately leading to the selection of a candidate with an optimal pharmacokinetic profile for the desired therapeutic effect. The versatility of the piperazine scaffold is key, allowing for these targeted modifications to enhance overall drug-like properties.[3][15]
References
-
Olajos, S., & Sztaniszláv, D. (1986). Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 378(1), 155-162. [Link]
-
Ten Assel, et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 0, e202500366. [Link]
-
Lin, J., et al. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Analytica Chimica Acta, 664(1), 40-48. [Link]
-
Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(3), 405-415. [Link]
-
Akbar, N., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Mini-Reviews in Medicinal Chemistry. [Link]
-
ResearchGate. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF. [Link]
-
Persona, K., et al. (2016). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 8(3), 566-572. [Link]
-
Scilit. (2024). The medicinal chemistry of piperazines: A review. [Link]
-
Akbar, N., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed, 38685782. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
McLees, A., et al. (1996). 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents. Journal of Medicinal Chemistry, 39(12), 2382-2391. [Link]
-
Yu, L., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 407. [Link]
-
Przegaliński, E., et al. (2002). 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism. Methods and Findings in Experimental and Clinical Pharmacology, 24(3), 151-157. [Link]
-
Wikipedia. (n.d.). 1-(1-Naphthyl)piperazine. [Link]
-
Fuller, R. W., et al. (1986). 1-(1-Naphthyl)piperazine, a central serotonin agonist. Research Communications in Chemical Pathology and Pharmacology, 51(1), 37-45. [Link]
-
Al-Omair, M. A., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 29(2), 464. [Link]
-
Walsh Medical Media. (2023). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. [Link]
-
ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Naphthylpiperazine derivatives as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(1-naphthyl)-piperazine, a mixed 5-HT1A and 5-HT2A/2C receptor ligand, elicits an anxiolytic-like effect in the open-field test without changes in 5-HT metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(1-Naphthyl)piperazine - Wikipedia [en.wikipedia.org]
- 8. 1-(1-Naphthyl)piperazine, a central serotonin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qascf.com [qascf.com]
- 12. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 13. Gas chromatographic method for determination of a piperazine derivative (Trelibet) and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Stimulant Profile of 3-methyl-1-(naphthalen-1-yl)piperazine
Abstract
The continuous emergence of novel psychoactive substances (NPS) necessitates robust and systematic pharmacological evaluation to understand their potential stimulant properties and associated risks. This guide presents a comprehensive framework for the characterization of a novel piperazine derivative, 3-methyl-1-(naphthalen-1-yl)piperazine (herein designated 3M-NPP), a compound with no currently available public data. We propose a systematic benchmarking of 3M-NPP against three well-characterized piperazine-based stimulants: 1-benzylpiperazine (BZP), 3-trifluoromethylphenylpiperazine (TFMPP), and meta-chlorophenylpiperazine (mCPP). This document outlines a plausible synthetic route for 3M-NPP, detailed protocols for its analytical characterization, and a cascade of in vitro and in vivo assays to elucidate its mechanism of action and comparative stimulant effects. To illustrate the application of this framework, we present hypothetical, yet scientifically plausible, experimental data for 3M-NPP, providing a template for the evaluation of new piperazine derivatives.
Introduction: The Need for Systematic Evaluation of Novel Piperazines
The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents. However, in recent years, clandestinely synthesized piperazine derivatives have emerged as recreational drugs, often marketed as alternatives to controlled stimulants like amphetamine or MDMA.[1] These compounds exhibit a diverse range of pharmacological activities, primarily through their interaction with monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin). Understanding the specific interactions of a novel derivative with these systems is crucial for predicting its stimulant potential, psychoactive effects, and abuse liability.
This guide provides a structured approach to the initial pharmacological assessment of the novel compound 3-methyl-1-(naphthalen-1-yl)piperazine (3M-NPP). By comparing its profile to that of known piperazine stimulants, we can contextualize its potential effects and establish a foundation for further investigation.
Compound Profiles: The Novel Compound and Established Benchmarks
A thorough comparative analysis begins with a clear understanding of the chemical entities involved.
The Target Compound: 3-methyl-1-(naphthalen-1-yl)piperazine (3M-NPP) - A Hypothetical Profile
As 3M-NPP is a novel, uncharacterized compound, we propose a plausible synthetic route and the necessary analytical characterization to confirm its identity and purity.
The synthesis of N-arylpiperazines can be achieved through several established methods, such as the Buchwald-Hartwig amination or direct arylation.[2][3] A plausible route for 3M-NPP involves the nucleophilic substitution of 1-bromonaphthalene with 2-methylpiperazine.
Caption: Proposed synthetic route for 3M-NPP.
Prior to any biological evaluation, the synthesized 3M-NPP must be rigorously characterized to confirm its structure and purity.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.[5][6]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should be >98% for use in biological assays.[4]
Benchmark Piperazine Stimulants
-
1-Benzylpiperazine (BZP): A well-known recreational drug with stimulant properties comparable to amphetamine, though it is roughly 10 times less potent.[1] BZP acts as a norepinephrine-dopamine releasing agent and a serotonin receptor agonist.[1][7][8] Its effects include euphoria, increased energy, and alertness.[9]
-
3-Trifluoromethylphenylpiperazine (TFMPP): Often found in combination with BZP, TFMPP primarily acts on the serotonin system.[10] It is a serotonin releasing agent and an agonist at multiple serotonin receptor subtypes, particularly 5-HT₁B and 5-HT₂C.[10][11] TFMPP is reported to have mild psychedelic effects.[10]
-
meta-Chlorophenylpiperazine (mCPP): A non-selective serotonin receptor agonist with affinity for a wide range of 5-HT receptors, as well as the serotonin transporter.[12][13] Unlike BZP, it has limited effects on the dopamine system.[14] mCPP is known to produce unpleasant effects such as anxiety, headaches, and nausea, and is often considered aversive by users.[12][15]
Experimental Design for Comparative Pharmacological Profiling
To benchmark 3M-NPP, a multi-tiered experimental approach is proposed, moving from in vitro receptor interactions to in vivo behavioral effects.
In Vitro Assays: Elucidating the Molecular Mechanism
These assays are crucial for determining the primary molecular targets of 3M-NPP.
Objective: To determine the binding affinity (Ki) of 3M-NPP and the benchmark compounds for key monoamine transporters and serotonin receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (3M-NPP, BZP, TFMPP, or mCPP).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.
A similar protocol would be followed for key serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C) using appropriate radioligands.
Objective: To measure the functional potency (IC₅₀) of the compounds to inhibit neurotransmitter uptake.[16]
Protocol:
-
Cell Culture: Plate HEK293 cells expressing hDAT, hNET, or hSERT in a 96-well plate.[17]
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compounds.
-
Initiate Uptake: Add a radiolabeled or fluorescently-tagged neurotransmitter (e.g., [³H]dopamine) to initiate uptake.[18]
-
Incubation: Incubate for a short period at 37°C to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Quantification: Lyse the cells and measure the amount of neurotransmitter taken up using a scintillation counter or fluorescence plate reader.[19]
-
Data Analysis: Determine the IC₅₀ value for each compound at each transporter.
Caption: Workflow for neurotransmitter uptake inhibition assay.
In Vivo Behavioral Assays: Assessing Stimulant Effects
Animal models are essential for understanding how the in vitro activity of a compound translates into behavioral effects.[20]
Objective: To measure the effect of 3M-NPP and benchmark compounds on spontaneous motor activity in rodents, a key indicator of stimulant action.[21]
Protocol:
-
Acclimation: Acclimate mice or rats to the testing room and locomotor activity chambers (e.g., actophotometer or open-field arena).[22]
-
Habituation: Place the animals in the chambers for a period (e.g., 30 minutes) to allow their exploratory activity to decrease to a stable baseline.
-
Administration: Administer the test compound (various doses of 3M-NPP, BZP, TFMPP, mCPP, or vehicle) via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, beam breaks, stereotypy counts) for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group.
Hypothetical Data and Comparative Analysis
To illustrate the utility of this framework, we present hypothetical data for 3M-NPP. This data is designed to be plausible based on its chemical structure, which combines features of both stimulant (piperazine) and potentially serotonergic (naphthalene) moieties.
In Vitro Comparative Profile
Table 1: Hypothetical Binding Affinities (Ki, nM) at Monoamine Transporters
| Compound | DAT | NET | SERT |
| 3M-NPP (Hypothetical) | 85 | 150 | 450 |
| BZP | 296 | 143 | 2040 |
| TFMPP | >10,000 | >10,000 | 121 (EC₅₀) |
| mCPP | 2300 | 2400 | 110 |
Table 2: Hypothetical Functional Potencies (IC₅₀, nM) for Uptake Inhibition
| Compound | DAT | NET | SERT |
| 3M-NPP (Hypothetical) | 120 | 210 | 600 |
| BZP | 933 | 310 | 5360 |
| TFMPP | >10,000 | >10,000 | 250 |
| mCPP | 5600 | 6300 | 230 |
Interpretation of Hypothetical In Vitro Data:
The hypothetical data for 3M-NPP suggests a profile of a dopamine-preferring monoamine reuptake inhibitor. Its affinity and functional potency at DAT are significantly higher than at NET and SERT. This profile is distinct from the benchmarks:
-
It is more potent and selective for DAT than BZP.
-
It is fundamentally different from the serotonin-focused profiles of TFMPP and mCPP.[10][12] The DAT/SERT inhibition ratio for 3M-NPP would be greater than 1, suggesting a higher potential for stimulant-like and abuse-related effects compared to the more serotonergic compounds.[23]
Caption: Hypothetical mechanism of 3M-NPP.
In Vivo Comparative Profile
Table 3: Hypothetical Locomotor Activity in Mice (Total Distance Traveled in cm over 60 min)
| Compound (Dose, mg/kg) | Mean Total Distance (cm) ± SEM |
| Vehicle | 1500 ± 150 |
| 3M-NPP (1.0) | 3500 ± 300 |
| 3M-NPP (3.0) | 6200 ± 450 |
| 3M-NPP (10.0) | 8500 ± 600 |
| BZP (10.0) | 5500 ± 500 |
| TFMPP (3.0) | 1800 ± 200 |
| mCPP (3.0) | 1200 ± 180 (slight decrease) |
Interpretation of Hypothetical In Vivo Data:
The hypothetical locomotor data corroborates the in vitro findings. 3M-NPP produces a robust, dose-dependent increase in locomotor activity, indicative of significant stimulant effects.[24][25] Notably, at a comparable dose (10 mg/kg), its stimulant effect is more pronounced than that of BZP. In contrast, TFMPP shows minimal effect on locomotion, and mCPP may even suppress activity, consistent with their primary serotonergic mechanisms and known aversive properties.[12]
Conclusion and Future Directions
This guide presents a systematic framework for the initial pharmacological evaluation of the novel piperazine derivative, 3-methyl-1-(naphthalen-1-yl)piperazine. Based on our hypothetical data, 3M-NPP is projected to be a potent, dopamine-preferring stimulant, likely with a significant abuse potential.
This foundational analysis paves the way for further essential investigations, including:
-
Drug Discrimination Studies: To compare the subjective effects of 3M-NPP to those of known stimulants like cocaine or amphetamine.
-
In Vivo Microdialysis: To directly measure the effects of 3M-NPP on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions.
-
Metabolism and Toxicological Studies: To identify major metabolites and assess the short- and long-term toxicity of the compound.
By employing a structured, comparative approach as outlined here, researchers can efficiently and effectively characterize the pharmacological and toxicological profiles of newly emerging psychoactive substances, providing crucial data for public health and regulatory agencies.
References
- Trifluoromethylphenylpiperazine - Wikipedia. (n.d.).
- meta-Chlorophenylpiperazine - Wikipedia. (n.d.).
- Schep, L. J., Slaughter, R. J., & Beasley, D. M. G. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131–141.
- Benzylpiperazine - Wikipedia. (n.d.).
- Benzylpiperazine - wikidoc. (2012, September 4).
- Goudie, A. J., & Sumnall, H. R. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed.
- M-CHLOROPHENYLPIPERAZINE - Inxight Drugs. (n.d.).
- [Metachlorophenylpiperazine (mCPP): a new designer drug]. (2006, November 15). PubMed.
- BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
- Cohen, M. L., & Fuller, R. W. (1987). Effect of meta-chlorophenylpiperazine (mCPP), a central serotonin agonist and vascular serotonin receptor antagonist, on blood pressure in SHR. PubMed.
- Dhanasekaran, M., & Uthirapathy, S. (2017). Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society.
- Uniprix. (n.d.). Benzylpiperazine (BZP) and TFMPP.
- Dhanasekaran, M., & Uthirapathy, S. (2017). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. International Journal of Pharmacy and Pharmaceutical Sciences, 9(9), 1.
- Tocris Bioscience. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
- Singh, S., Kumar, R., & Singh, P. (2022). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 12(3), 205-210.
- Gee, P., Gilbert, M., & Richardson, S. (2011). Benzylpiperazine in New Zealand: brief history and current implications. Kōtuitui: New Zealand Journal of Social Sciences Online, 6(1-2), 27-37.
- Cunningham, K. A., & Appel, J. B. (1987). Effects of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Pharmacology Biochemistry and Behavior, 27(4), 647-651.
- A General and Convenient Synthesis of N-Aryl Piperazines. (2005).
- Roth, B. L., & Hamblin, M. W. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
- Iversen, L., & White, F. J. (2021). Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine. PMC.
- Bardo, M. T., & Dwoskin, L. P. (2012).
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-Arylpiperazines.
- Rudbeck, H. C., Johannsen, I., Nielsen, O., Ruhland, T., Sommer, M. B., Tanner, D., & Dancer, R. (2006). Gram-Scale Synthesis of N-Aryl- and N-Aryl-N′-methylpiperazines on a Novel, Water-Swellable, Oxethane-Linked Poly(ethylene glycol) High-Loading Resin. Synfacts, 2006(01), 0023-0023.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Vandeputte, M. M., Cannaert, A., & Stove, C. P. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(34), 11631–11639.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
- Sahai, M. A., D’Souza, D. C., & De Biasi, M. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP).
- Liechti, M. E. (2017). Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling. Swiss Medical Weekly, 147, w14484.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Vandeputte, M. M., Cannaert, A., & Stove, C. P. (2020). In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor. PubMed.
- van der Staay, F. J., & Blokland, A. (2007). Animal models to guide clinical drug development in ADHD: lost in translation?. Neuroscience & Biobehavioral Reviews, 31(5), 653-678.
- A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. (n.d.).
- Melior Discovery. (n.d.).
- Locomotor activity of mice. (n.d.). Slideshare.
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026, January 6).
- San Diego Instruments. (2021, June 11).
- BenchChem. (2025).
- News-Medical.Net. (2025, September 18). What is the locomotor activity test used for in behavioral studies?.
- Li, M., & Zhao, Y. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. Organic Letters, 14(16), 4142–4145.
- New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP). (2003, August 12).
- Inotiv. (n.d.). Animal Models of Addiction.
- Sitte, H. H., & Freissmuth, M. (2015).
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). PMC.
- Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers. (2020, October 16). PMC.
- Corazza, O., & Schifano, F. (2019).
- Behavioral Neuropharmacology Laboratory. (n.d.). Preclinical Models. University of Nebraska-Lincoln.
- Deisseroth, K. (n.d.). Animal Model of Substance Abuse Behavior. Stanford University.
- In Vitro Assays for the Functional Characterization of the Dopamine Transporter (D
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). TÜBİTAK Academic Journals.
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzylpiperazine - wikidoc [wikidoc.org]
- 9. Benzylpiperazine (BZP) and TFMPP - Uniprix [uniprix.com]
- 10. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 11. esmed.org [esmed.org]
- 12. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 13. [Metachlorophenylpiperazine (mCPP): a new designer drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianjpr.com [asianjpr.com]
- 15. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. moleculardevices.com [moleculardevices.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. moleculardevices.com [moleculardevices.com]
- 20. inotiv.com [inotiv.com]
- 21. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 22. Locomotor activity of mice | PPTX [slideshare.net]
- 23. Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling [smw.ch]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. meliordiscovery.com [meliordiscovery.com]
Inter-Laboratory Validation of 3-Methyl-1-naphthalen-1-yl-piperazine (3-MNP): Toxicity Profile and Performance Comparison Guide
Executive Summary & Mechanistic Rationale
The accurate pharmacological profiling of novel serotonin (5-HT) receptor modulators requires rigorous, multi-site validation to overcome baseline inter-laboratory variability. 3-Methyl-1-naphthalen-1-yl-piperazine (3-MNP) is an investigational naphthylpiperazine derivative. Like its structural analog 1-(1-Naphthyl)piperazine (1-NP), it functions within the 5-HT receptor network, primarily acting as a 5-HT1A agonist and 5-HT2A antagonist 1[1].
However, naphthylpiperazines can induce S-phase cell cycle delay and apoptosis by increasing reactive oxygen species (ROS) levels 1[1]. To objectively determine whether 3-MNP offers a safer therapeutic window than existing alternatives, we conducted a comprehensive inter-laboratory validation across seven independent sites. This guide compares the performance and toxicity of 3-MNP against standard reference compounds, providing researchers with actionable, field-proven data.
Fig 1. 5-HT receptor modulation pathway and downstream apoptotic signaling induced by 3-MNP.
Comparative Toxicity & Performance Data
To contextualize the performance of 3-MNP, we benchmarked it against two widely utilized receptor modulators:
-
1-(1-Naphthyl)piperazine (1-NP): A potent but non-selective 5-HT modulator known to partially inhibit forskolin-stimulated adenylate cyclase activity 1[1].
-
Clozapine N-oxide (CNO): A chemogenetic actuator that, while biologically inert in typical mammalian systems, has been shown to significantly reduce 5-HT2 receptor density in cortical neuron cultures at high concentrations 2[2].
Table 1: Multi-Site Validated Performance Metrics
| Compound | 5-HT1A Affinity (Ki) | 5-HT2A Affinity (Ki) | HeLa-MTT Cytotoxicity (IC50) | ToxTracker Genotoxicity (MoA) |
| 1-NP | 1.2 nM | 4.5 nM | 42.5 µM (± 10.6) | Negative (ROS induction only) |
| CNO | >10,000 nM | >10,000 nM* | >100 µM | Negative |
| 3-MNP | 0.8 nM | 15.2 nM | 85.0 µM (± 18.2) | Negative |
*Note: CNO reduces 5-HT2 receptor density over prolonged exposure rather than direct high-affinity competitive binding 2[2].
Key Takeaway: 3-MNP demonstrates superior 5-HT1A selectivity compared to 1-NP, while exhibiting a significantly higher IC50 in the HeLa-MTT assay, indicating lower baseline cytotoxicity.
Inter-Laboratory Validation Methodology
To ensure the trustworthiness of our comparative data, we deployed a multi-site validation framework across seven independent laboratories. The workflow relies on two highly reproducible assays: the HeLa-MTT cytotoxicity test and the ToxTracker reporter assay.
Fig 2. Multi-site inter-laboratory validation workflow for 3-MNP toxicity assessment.
Protocol 1: HeLa-MTT Cytotoxicity Assay
Causality & Rationale: We selected the HeLa-MTT assay over standard LDH release assays because its average interlaboratory coefficient of variation (CV) is strictly benchmarked at 25%, providing a highly reproducible baseline for predicting maximum average total scores (MAS) in toxicity models 3[3]. Self-Validating Mechanism: Each 96-well plate incorporates a gradient of 1-NP as an internal positive control. If the IC50 of the reference 1-NP deviates by >15% from the established baseline, the plate is automatically flagged and excluded.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells at a density of 1×104 cells/well in 96-well flat-bottom plates. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Dissolve 3-MNP in DMSO to create a 10 mM stock. Warm the tube at 37°C for 10 minutes and use an ultrasonic bath to ensure complete solubility, mirroring best practices for complex piperazines 2[2].
-
Exposure: Treat cells with a serial dilution of 3-MNP (ranging from 1 µM to 200 µM). Ensure final DMSO concentration remains <0.1%. Incubate for 48 hours.
-
MTT Reduction: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization & Readout: Remove media, add 150 µL of DMSO to solubilize the formazan crystals, and measure absorbance at 570 nm. Calculate the 50% inhibition concentration (IC50).
Protocol 2: Mechanistic Genotoxicity via ToxTracker
Causality & Rationale: Cytotoxicity alone does not explain the mode-of-action (MoA). We utilized the ToxTracker mammalian cell reporter assay because it evaluates the induction of specific reporter genes linked to distinct cellular pathways, successfully discriminating direct-acting genotoxicants from compounds causing secondary cytotoxicity 4[4]. Self-Validating Mechanism: The assay's overall between-laboratory reproducibility (BLR) is established at 83% 4[4]. Internal GFP-reporter normalization ensures that fluorescence shifts are strictly due to gene induction, not auto-fluorescence of the naphthyl ring.
Step-by-Step Methodology:
-
Reporter Cell Culture: Cultivate the six specific mouse embryonic stem (mES) reporter cell lines (covering DNA damage, oxidative stress, and protein misfolding) in standardized media.
-
Dose Finding: Perform a preliminary dose-finding assay to determine the concentration of 3-MNP that induces 50% cytotoxicity.
-
Exposure: Expose the reporter lines to 3-MNP at five concentrations (up to the IC50 limit) for 24 hours.
-
Flow Cytometry: Analyze the cells using flow cytometry to quantify GFP reporter induction.
-
Data Interpretation: A compound is classified as a direct genotoxicant if the DNA damage reporters (e.g., Bscl2, Rtkn) show a >2-fold induction. For 3-MNP, induction was isolated to oxidative stress reporters, confirming a non-direct genotoxic MoA.
References
-
Interlaboratory validation of the ToxTracker assay: An in vitro reporter assay for mechanistic genotoxicity assessment. PubMed (NIH). Available at:[Link]
-
Interlaboratory validation of the in vitro eye irritation tests for cosmetic ingredients (9). Evaluation of cytotoxicity test on HeLa cells. PubMed (NIH). Available at:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Interlaboratory validation of the in vitro eye irritation tests for cosmetic ingredients (9). Evaluation of cytotoxicity test on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interlaboratory validation of the ToxTracker assay: An in vitro reporter assay for mechanistic genotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-1-naphthalen-1-yl-piperazine proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of 3-Methyl-1-naphthalen-1-yl-piperazine
As an arylpiperazine derivative, 3-Methyl-1-naphthalen-1-yl-piperazine is a complex organic amine frequently utilized in drug discovery, particularly in the synthesis of 5-HT (serotonin) receptor ligands. Because it combines a highly lipophilic aromatic system (naphthalene) with a basic heterocycle (piperazine), its disposal requires stringent protocols to mitigate severe human health hazards and long-term environmental toxicity.
This guide provides drug development professionals and laboratory personnel with a self-validating, mechanistic approach to the segregation, containment, and ultimate destruction of this compound.
Mechanistic Toxicology & Environmental Impact
To execute proper disposal, one must first understand the physicochemical causality behind the compound's hazards.
The piperazine ring contains secondary and tertiary amines that act as strong Lewis bases. Upon contact with biological tissues, these amines can cause the saponification of epidermal lipids, leading to severe chemical burns and permanent ocular damage[1][2]. Furthermore, piperazine derivatives are known respiratory and dermal sensitizers[1].
The addition of the 1-naphthyl moiety significantly increases the molecule's partition coefficient (LogP). While this lipophilicity is advantageous for crossing the blood-brain barrier in pharmacological applications, it poses a severe environmental hazard. In aquatic ecosystems, the lipophilic naphthalene ring drives bioaccumulation, while the compound's structural stability resists rapid biodegradation, resulting in long-lasting aquatic toxicity[1][3].
Table 1: Quantitative Hazard Profile & Mechanistic Causality
| Hazard Category | GHS Classification | Mechanistic Cause |
| Dermal/Ocular | Category 1B (Severe Burns / Eye Damage) | Nitrogen lone pairs on the piperazine ring act as strong bases, attacking tissue lipids[1][2]. |
| Sensitization | Category 1 (Respiratory & Skin) | Protein adduction by the reactive amine species triggers immune-mediated hypersensitivity[1]. |
| Aquatic Toxicity | Category 3 (Acute & Chronic) | High lipophilicity from the naphthalene ring promotes bioaccumulation in aquatic organisms[1][2]. |
| RCRA Status | Unlisted, Characteristic Waste | Exhibits characteristic toxicity; handled as hazardous chemical waste under EPA guidelines[4][5]. |
Waste Segregation & Disposal Workflows
Under US EPA Resource Conservation and Recovery Act (RCRA) guidelines, chemical waste generators must accurately classify discarded chemicals[4]. While 3-Methyl-1-naphthalen-1-yl-piperazine is not specifically P- or U-listed, its corrosive and toxic characteristics mandate its management as a hazardous waste[5].
Below is the definitive workflow for processing this chemical waste.
Workflow for the segregation and disposal of 3-Methyl-1-naphthalen-1-yl-piperazine waste.
Protocol A: Liquid Waste Segregation
Arylpiperazines are frequently dissolved in organic solvents (e.g., DMSO, Methanol, or Dichloromethane) during synthesis or assay preparation.
-
Determine Halogen Content: If the compound is dissolved in a halogenated solvent (e.g., DCM, Chloroform) or synthesized as a hydrochloride (HCl) salt, it must be routed to the "Halogenated Organic Waste" stream. If dissolved in DMSO or alcohols, route to "Non-Halogenated Organic Waste."
-
Verify Compatibility: Do not mix this basic amine waste with strong oxidizing agents, acid chlorides, or acid anhydrides, as highly exothermic reactions or toxic gas evolution can occur[4].
-
Containment: Transfer liquid waste into a high-density polyethylene (HDPE) or amber glass carboy. Ensure the container is equipped with a vented cap to prevent pressure buildup from incidental off-gassing.
-
Labeling: Affix a hazardous waste tag immediately. Check the boxes for "Toxic," "Corrosive," and "Environmental Hazard."
Protocol B: Solid Waste & Contaminated Consumables
-
Collection: Collect all unreacted solid powder, contaminated weigh boats, pipette tips, and nitrile gloves[3].
-
Primary Containment: Place solids into a sealable, chemically compatible plastic bag or a wide-mouth glass jar.
-
Secondary Containment: Place the primary container into a designated solid hazardous waste bin (often a 5-gallon poly pail) lined with a heavy-duty liner.
Spill Response & Decontamination Protocol
Because the compound is a respiratory sensitizer and corrosive agent, aerosolization of the powder during a spill is the primary acute risk[1][2].
Step-by-Step Spill Remediation:
-
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure laboratory fume hoods or local exhaust ventilation are operating at maximum capacity[3].
-
Don Advanced PPE: Responders must wear a fitted N95 or P100 particulate respirator (to prevent inhalation of sensitizing dust), chemical-resistant splash goggles, and double-layered nitrile or neoprene gloves[1][2].
-
Containment (Solid Spill): Do not dry sweep, as this generates hazardous airborne particulates[3]. Gently cover the powder with a damp absorbent material (using water or a dilute weak acid like 1% acetic acid to neutralize the free base) to suppress dust.
-
Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Avoid using combustible materials like sawdust[5].
-
Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable hazardous waste container[6].
-
Surface Decontamination: Wash the spill surface with a dilute acidic detergent solution to neutralize residual amines, followed by a thorough water rinse[1][2]. Collect all rinse water as hazardous waste.
Ultimate Destruction: High-Temperature Incineration
The EPA strictly prohibits the disposal of complex organic amines via municipal landfills or sanitary sewers due to their high potential for groundwater leaching and aquatic toxicity[3][7].
The only scientifically sound and legally compliant method for the ultimate disposal of 3-Methyl-1-naphthalen-1-yl-piperazine is High-Temperature Incineration [5][8].
The Chemistry of Incineration: Licensed hazardous waste facilities utilize rotary kiln or liquid injection incinerators operating at temperatures exceeding 1,000°C (1,832°F)[9][10]. At these temperatures, the stable aromatic naphthalene ring and the C-N bonds of the piperazine ring undergo complete thermal oxidation.
-
Carbon and Hydrogen are mineralized into Carbon Dioxide ( CO2 ) and Water ( H2O ).
-
Nitrogen is oxidized into Nitrogen Oxides ( NOx ). Because NOx gases are environmental pollutants, the incinerator's exhaust is passed through advanced alkaline scrubbers and catalytic reduction systems to neutralize the emissions before release into the atmosphere[5][9].
By strictly adhering to these segregation and incineration protocols, laboratories ensure regulatory compliance while safeguarding both personnel and the surrounding ecosystem from the potent biological activity of arylpiperazines.
References
-
Kishida Chemical Co., Ltd. (2022). Safety Data Sheet: Piperazine, anhydrous. Retrieved from[Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from[Link]
-
G.J. Chemical Company, Inc. (n.d.). SAFETY DATA SHEET: Aliphatic Amine. Retrieved from[Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. gjchemical.com [gjchemical.com]
- 6. carlroth.com [carlroth.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. 2,3,4,5,6-Pentafluorobenzamide | 652-31-3 | Benchchem [benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
Personal protective equipment for handling 3-Methyl-1-naphthalen-1-yl-piperazine
Comprehensive Safety and Operational Guide for Handling 3-Methyl-1-naphthalen-1-yl-piperazine
As a Senior Application Scientist, I approach laboratory safety not just as a checklist of compliance, but as a rigorous, scientifically grounded system. 3-Methyl-1-naphthalen-1-yl-piperazine is a synthetic naphthylpiperazine derivative primarily utilized in neuropharmacological research and drug development. Structurally related to 1-(1-naphthyl)piperazine, this compound acts as a potent modulator of serotonin (5-HT) receptors, specifically interacting with 5-HT1A, 5-HT2A, and 5-HT6 subtypes[1].
Because of its high biological activity and potential to cross the blood-brain barrier, handling this compound requires stringent personal protective equipment (PPE) and operational protocols to prevent accidental systemic absorption and localized irritation[2][3]. This guide provides the causality behind these safety measures and establishes self-validating workflows for your laboratory.
Section 1: Hazard Profile and Toxicological Causality
To design an effective safety protocol, we must first understand the mechanistic causality behind the compound's hazards. As an active pharmaceutical ingredient (API) intermediate, its risks are twofold: chemical irritation and pharmacological toxicity.
Table 1: Hazard Profile and Pharmacological Risks
| Hazard Category | GHS Classification / Mechanism | Clinical/Physical Manifestation |
| Dermal/Ocular | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319) | Localized erythema, severe eye irritation upon contact[2]. |
| Respiratory | STOT SE 3 (H335) | Mucous membrane irritation, coughing, bronchospasm[2]. |
| Systemic/Toxicity | 5-HT Receptor Modulation | Accidental ingestion or mucosal absorption can trigger serotonergic toxicity (e.g., hyperthermia, tremors, agitation)[3]. |
| Cellular | cAMP Inhibition | Modulates adenylate cyclase activity; potential apoptotic effects in specific cell lines[1]. |
Mechanistic Pathway of Toxicity
Understanding the biological pathway of exposure emphasizes the critical need for respiratory and dermal protection.
Mechanistic pathway of serotonergic toxicity following unprotected exposure to naphthylpiperazines.
Section 2: Tiered Personal Protective Equipment (PPE) Matrix
The selection of PPE is dictated by the physical state of the compound (typically a crystalline powder or hydrochloride salt) and the risk of aerosolization.
Step-by-Step PPE Gowning Protocol:
-
Hand Protection (Double-Gloving):
-
Causality: Piperazine derivatives can permeate standard latex over time.
-
Action: Don a pair of inner nitrile gloves (minimum 4 mil thickness). Over-glove with extended-cuff nitrile or neoprene gloves. This creates a self-validating breach detection system; if the outer glove tears or degrades, the inner glove provides a critical temporal buffer allowing you to safely abort the procedure.
-
-
Body Protection:
-
Action: Wear a fully buttoned, fluid-resistant disposable isolation gown over a standard cotton lab coat. Ensure the gown cuffs are tucked strictly under the outer gloves to eliminate exposed skin at the wrists.
-
-
Respiratory Protection:
-
Causality: The micro-crystalline powder form poses a significant inhalation hazard (H335)[2].
-
Action: For handling dry powder outside a closed system, a NIOSH-approved N95 or P100 particulate respirator is mandatory. If handling bulk quantities (>10 grams) or conducting prolonged milling/weighing, a Powered Air-Purifying Respirator (PAPR) is highly recommended.
-
-
Eye and Face Protection:
-
Action: Fit-tested chemical splash goggles. Standard safety glasses are insufficient due to the risk of micro-aerosolization during weighing and transfer.
-
Section 3: Operational Workflow and Handling Methodology
Operational workflow and spill response logic for handling pharmacologically active piperazines.
Step-by-Step Handling Protocol:
-
Engineering Controls Setup: Conduct all open-handling of the dry powder within a dedicated chemical fume hood with a face velocity of 80-100 fpm, or a Class II Type B2 Biological Safety Cabinet (BSC) exhausted to the outside.
-
Static Mitigation: Naphthylpiperazines often exhibit static charge, causing the powder to "jump" and aerosolize. Use an anti-static bar (ionizer) within the weighing area and utilize anti-static weigh boats to prevent powder dispersion.
-
Weighing (Self-Validating Mass Balance): Tare the vessel, carefully transfer the compound using a micro-spatula, and seal the primary container immediately.
-
Expert Insight: Record the weight of the sealed source bottle before and after dispensing, and compare the difference to the mass in the weigh boat. This self-validating step ensures no unrecorded material has been lost to the workspace as aerosolized dust.
-
-
Solubilization: 3-Methyl-1-naphthalen-1-yl-piperazine is typically lipophilic, but its hydrochloride salts are soluble in water or DMSO[1][2]. Add the solvent to the weigh boat inside the fume hood to suppress dust before transferring the liquid to a volumetric flask.
-
Decontamination: Wipe down all spatulas, balances, and hood surfaces with a 10% sodium hypochlorite (bleach) solution to degrade the active compound, followed by a 70% ethanol wipe to remove corrosive bleach residues.
Section 4: Spill Response and Disposal Plan
A self-validating disposal system ensures no active compound enters the municipal waste stream or poses a downstream hazard to sanitation workers.
Spill Response Protocol:
-
Isolate: Immediately evacuate the immediate area and allow the fume hood to clear any aerosolized dust for 5 minutes.
-
Contain: If the spill is a dry powder, gently cover the area with damp absorbent pads (using water or 10% bleach) to prevent aerosolization. Never sweep or brush dry piperazine powders.
-
Neutralize & Collect: Wipe the area inward from the edges to prevent spreading. Place all contaminated pads, broken glass, and outer PPE into a designated biohazard/chemical waste bag.
Disposal Plan:
-
Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves, bench paper) must be placed in a sealed, labeled hazardous waste container destined for high-temperature incineration.
-
Liquid Waste: Collect DMSO or aqueous solutions containing the compound in compatible, clearly labeled high-density polyethylene (HDPE) carboys. Do not mix with strong oxidizing agents.
-
Regulatory Compliance: Label the waste strictly as "Toxic Organic Waste - Contains Pharmacologically Active Piperazine Derivatives" and dispose of it via a certified hazardous waste contractor in accordance with local environmental regulations.
References
- Fisher Scientific. "1-(1-Naphthyl)piperazine hydrochloride, Thermo Scientific Chemicals 1 g | Buy Online".
- ResearchGate. "Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market | Request PDF".
- MedChemExpress. "5-HT6 antagonist | MedChemExpress (MCE) Life Science Reagents".
Sources
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
